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  • Product: 2,3-Difluoro-4-methoxybenzoyl chloride
  • CAS: 849632-69-5

Core Science & Biosynthesis

Foundational

2,3-Difluoro-4-methoxybenzoyl Chloride: A Technical Guide to Properties, Synthesis, and Pharmaceutical Applications

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven methodology for modulating lipophilicity, enhancing metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven methodology for modulating lipophilicity, enhancing metabolic stability, and tuning electronic properties. 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5) serves as a highly versatile, electrophilic building block designed specifically for these purposes.

As a Senior Application Scientist, I frequently utilize this acyl chloride to synthesize complex fluorinated benzamides, esters, and diaryl ketones. The synergistic electronic effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group create a uniquely balanced intermediate: reactive enough for efficient coupling, yet stable enough to prevent spontaneous degradation during controlled synthesis. This whitepaper details the physicochemical profile, mechanistic reactivity, and a self-validating synthetic protocol for this critical compound.

Physicochemical Profiling

Understanding the baseline quantitative properties of 2,3-Difluoro-4-methoxybenzoyl chloride is essential for predicting its behavior in anhydrous environments and calculating precise stoichiometric ratios for library synthesis [1].

PropertyValue
IUPAC Name 2,3-Difluoro-4-methoxybenzoyl chloride
CAS Registry Number 849632-69-5
Molecular Formula C

H

ClF

O

Molecular Weight 206.57 g/mol
Precursor CAS 329014-60-0 (2,3-Difluoro-4-methoxybenzoic acid)
Storage Conditions 2–8 °C (Strictly under inert Argon/Nitrogen atmosphere)
Reactivity Profile Highly moisture-sensitive electrophile; reacts violently with water

Mechanistic Insights & Reactivity

The utility of 2,3-Difluoro-4-methoxybenzoyl chloride is dictated by the competing electronic effects of its substituents, which profoundly influence its supramolecular behavior and reactivity [2].

  • Inductive Withdrawal (-I) via Fluorine: The highly electronegative fluorine atoms at the C2 and C3 positions withdraw electron density from the aromatic ring. This inductive effect propagates to the carbonyl carbon, increasing its partial positive charge (

    
    ) and making it a highly aggressive electrophile for nucleophilic acyl substitution.
    
  • Resonance Donation (+M) via Methoxy: The methoxy group at the C4 position provides a competing resonance-donating effect. This partial electron donation stabilizes the ground state of the acyl chloride, preventing the molecule from being so reactive that it becomes unhandleable (a common issue with perfluorinated analogs).

  • Metabolic Implications: In downstream pharmaceutical applications, the C-F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the ortho and meta positions, while the methoxy group serves as a potential hydrogen-bond acceptor or a site for subsequent demethylation to yield a reactive phenolic payload.

Validated Synthesis Protocol: Conversion from Benzoic Acid

Acyl chlorides are rarely stored for long periods due to their propensity for hydrolysis. Therefore, they are typically synthesized in situ or immediately prior to use from their corresponding benzoic acids .

The following is a self-validating, step-by-step methodology for synthesizing 2,3-Difluoro-4-methoxybenzoyl chloride using oxalyl chloride and catalytic N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 2,3-difluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add anhydrous DMF (0.05 eq).

    • Causality: DMF acts as a nucleophilic catalyst. It reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly activates the insoluble carboxylic acid.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add oxalyl chloride (1.2 eq) over 15 minutes.

    • Causality: The reaction is exothermic and generates CO, CO

      
      , and HCl gases. Controlled addition at 0 °C prevents violent outgassing and thermal degradation of the methoxy group.
      
  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2–4 hours.

    • Self-Validation (Visual): The reaction is complete when gas evolution completely ceases and the opaque suspension transitions into a clear, homogeneous solution. This physical state change proves the conversion of the insoluble acid to the highly soluble acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride.

    • Causality: Oxalyl chloride (bp 61 °C) is highly volatile, allowing for complete removal via vacuum without the need for an aqueous workup, which would immediately hydrolyze the moisture-sensitive product.

  • Self-Validating Quality Control (Derivatization): Do not inject the crude acyl chloride directly into an LC-MS, as it will hydrolyze on the column and yield a false negative (showing only starting material). Instead, withdraw a 10 µL aliquot, quench it into 200 µL of anhydrous methanol containing 1 eq of triethylamine, and analyze the resulting stable methyl ester via LC-MS or TLC to confirm successful synthesis.

G A 2,3-Difluoro-4- methoxybenzoic acid B Oxalyl Chloride + Cat. DMF (DCM) A->B Reagent Addition C Chloroiminium Ion (Active Intermediate) B->C Activation D 2,3-Difluoro-4- methoxybenzoyl chloride C->D Nucleophilic Substitution (Cl-)

Workflow for the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride via Vilsmeier-Haack activation.

Pharmaceutical Applications & Downstream Workflows

Once synthesized, 2,3-Difluoro-4-methoxybenzoyl chloride is deployed as a master key for generating diverse chemical libraries[3]. Its primary downstream applications include:

  • Amidation (Kinase Inhibitors & SARMs): Reaction with primary or secondary amines yields fluorinated benzamides. The rigid, planar nature of the resulting amide bond, combined with the lipophilic fluorine atoms, makes these structures ideal for fitting into deep hydrophobic pockets of kinase enzymes.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid (e.g., AlCl

    
    ), the acyl chloride reacts with electron-rich aromatic rings to form diaryl ketones, which are foundational scaffolds for CNS-active drugs.
    

G Core 2,3-Difluoro-4-methoxybenzoyl chloride Amidation Amidation (Amines) Core->Amidation Nucleophilic Attack Esterification Esterification (Alcohols) Core->Esterification Nucleophilic Attack Friedel Friedel-Crafts Acylation Core->Friedel Lewis Acid (AlCl3) Pharm1 Fluorinated Benzamides (Kinase Inhibitors) Amidation->Pharm1 Pharm2 Fluorinated Esters (Prodrugs) Esterification->Pharm2 Pharm3 Diaryl Ketones (Scaffold Building) Friedel->Pharm3

Key synthetic pathways and pharmaceutical applications of 2,3-Difluoro-4-methoxybenzoyl chloride.

References

  • Chopra, D., et al. "Energy frameworks and a topological analysis of the supramolecular features in situ cryo-cryocrystallized liquids: Tuning the Weak Interaction Landscape by fluorination." ResearchGate (October 2016). Available at:[Link]

Sources

Exploratory

Engineering Targeted Therapeutics: The Strategic Application of 2,3-Difluoro-4-methoxybenzoyl Chloride in Medicinal Chemistry

The Fluorinated Pharmacophore Paradigm In modern drug discovery, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacokinetics and target binding. 2,3-Difluoro-4-methoxybenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorinated Pharmacophore Paradigm

In modern drug discovery, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacokinetics and target binding. 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1] has emerged as a highly specialized electrophilic building block. Unlike standard benzoyl chlorides, this molecule installs a precisely tuned 2,3-difluoro-4-methoxyphenyl moiety—a pharmacophore that simultaneously addresses metabolic liability, lipophilicity, and conformational geometry.

This technical guide explores the causality behind selecting this specific acyl chloride, its critical applications in synthesizing central nervous system (CNS) modulators and metabolic inhibitors, and the self-validating synthetic protocols required to handle its unique reactivity.

Structural Rationale: Causality in Molecular Design

The decision to utilize 2,3-difluoro-4-methoxybenzoyl chloride rather than its unfluorinated or carboxylic acid counterparts is driven by three mechanistic imperatives:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the two adjacent fluorine atoms depletes the electron density of the phenyl ring, effectively blocking oxidative metabolism at the 2 and 3 positions[2].

  • Conformational Locking: The ortho-fluorine (at the 3-position relative to the methoxy group) exerts a stereoelectronic effect that restricts the rotation of the methoxy group. This forces the methyl ether into an in-plane conformation, which is often critical for fitting into narrow, flat hydrophobic pockets in target receptors.

  • Electrophilic Activation: As an acyl chloride, the carbonyl carbon is highly electrophilic. The inductive pull of the 2,3-difluoro motif further increases this electrophilicity, allowing for rapid, catalyst-free amide couplings even with sterically hindered or deactivated amines.

Quantitative Physicochemical Profiling

The following table summarizes the quantitative impact of the 2,3-difluoro-4-methoxy substitution pattern compared to baseline motifs.

Property / FeatureValue / CharacteristicPharmacological & Synthetic Rationale
Molecular Weight 206.57 g/mol [1]Low molecular weight building block, ensuring the final drug candidate remains within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 26.3 Ų[3]Highly lipophilic profile; ideal for enhancing blood-brain barrier (BBB) penetration in CNS drugs.
Carbonyl Electrophilicity Extremely HighThe dual fluorine inductive effect accelerates nucleophilic attack, requiring strict anhydrous conditions (0 °C) to prevent hydrolysis.
Metabolic Stability (In Vivo) HighBlocks CYP-mediated aromatic hydroxylation, prolonging the half-life of the resulting therapeutic agent.

Key Therapeutic Applications

CNS Targets: mGlu7 Positive Allosteric Modulators (PAMs)

The metabotropic glutamate receptor 7 (mGlu7) is a critical Class C G-protein-coupled receptor (GPCR) implicated in neurodevelopmental disorders, epilepsy, and Parkinson's disease[4]. Modulating this receptor requires compounds that can cross the blood-brain barrier and bind to allosteric sites.

Derivatives synthesized from 2,3-difluoro-4-methoxybenzoyl chloride, such as specific benzamide-based PAMs, have shown profound efficacy. The 2,3-difluoro-4-methoxyphenyl group acts as a lipophilic anchor in the allosteric binding pocket of mGlu7, stabilizing the receptor's active conformation and inhibiting downstream adenylyl cyclase activity[2].

mGlu7_Pathway PAM Benzamide PAM (2,3-diF-4-OMe motif) mGlu7 mGlu7 Receptor (Class C GPCR) PAM->mGlu7 Allosteric Stabilization Glutamate Glutamate Glutamate->mGlu7 Gi Gi/o Protein mGlu7->Gi AC Adenylyl Cyclase Gi->AC Inhibits CaChannel N/P/Q Ca2+ Channels ↓ Gi->CaChannel Gβγ Subunit Inhibition cAMP cAMP Production ↓ AC->cAMP

Figure 1: mGlu7 signaling pathway modulated by 2,3-difluoro-4-methoxybenzamide derivatives.

Metabolic Disorders: SGLT2 Inhibitor Scaffolds

In the treatment of diabetes mellitus, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (the "gliflozins") rely on a core diarylmethane scaffold. 2,3-Difluoro-4-methoxybenzoyl chloride is utilized in the divergent synthesis of these glucopyranosyl derivatives[5]. Through a Friedel-Crafts acylation with an appropriate aryl ether, a diaryl ketone intermediate is formed. Subsequent silane-mediated reduction yields the highly stable diarylmethane core, where the fluorine atoms enhance the metabolic half-life of the drug[5].

Kinase Inhibition: Tyk2 Pathways

Tyrosine kinase 2 (Tyk2) inhibitors are pivotal in treating autoimmune diseases like alopecia areata. The 2,3-difluoro-4-methoxy motif is utilized to synthesize highly selective Tyk2 inhibitors that avoid off-target JAK2 inhibition. The unique electron distribution provided by the fluorines allows for precise hydrogen bonding networks within the Tyk2 pseudokinase domain[6].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in causality for the reagent choices and specific quality control (QC) checkpoints to verify success before proceeding.

Protocol A: Sterically Hindered Amide Coupling (mGlu7 PAM Synthesis)

Objective: Synthesize a 2,3-difluoro-4-methoxybenzamide derivative from a sterically hindered primary/secondary amine.

Causality of Reagents:

  • DIPEA (N,N-Diisopropylethylamine): Chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive, fluorine-activated acyl chloride.

  • Anhydrous DCM (Dichloromethane): Essential to prevent the rapid hydrolysis of the acyl chloride into the unreactive 2,3-difluoro-4-methoxybenzoic acid.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath. Causality: The low temperature suppresses exothermic degradation and ketene formation.

  • Acylation: Dissolve 2,3-Difluoro-4-methoxybenzoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • System Validation (QC Check): Perform TLC (Hexanes:EtOAc 7:3). The highly conjugated benzamide product will appear as a strongly UV-active spot (254 nm) with a higher Rf than the starting amine. If the amine spot persists, add an additional 0.1 eq of the acyl chloride.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the HCl byproduct. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Acylation (SGLT2 Core Synthesis)

Objective: Construct a diaryl ketone intermediate via electrophilic aromatic substitution.

Causality of Reagents:

  • Aluminum Chloride (AlCl3): The electron-withdrawing fluorines on the acyl chloride destabilize the transient acylium ion. A remarkably strong Lewis acid like AlCl3 is strictly required to force the generation of the electrophile; weaker acids (e.g., ZnCl2) will result in zero conversion.

Step-by-Step Methodology:

  • Activation: In an argon-purged flask, suspend AlCl3 (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Acylium Generation: Slowly add 2,3-Difluoro-4-methoxybenzoyl chloride (1.0 eq) to the suspension. Stir for 30 minutes at 0 °C until a homogenous, slightly yellow complex forms.

  • Coupling: Add the nucleophilic aryl ether (1.0 eq) dropwise. Causality: Adding the nucleophile last ensures the acylium ion is fully formed, preventing side-reactions of the aryl ether with unactivated AlCl3.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • System Validation (QC Check): Analyze a micro-aliquot via LC-MS. The successful formation of the diaryl ketone will present a distinct [M+H]+ peak. The mass shift must exactly match the combined mass of the aryl ether and the acyl chloride minus HCl (36.5 Da).

  • Reduction (Deoxygenation): Treat the isolated ketone with Triethylsilane (Et3SiH) and Boron trifluoride etherate (BF3·OEt2) in DCM at -78 °C to yield the final diarylmethane SGLT2 core.

Synthesis_Workflow AcylChloride 2,3-Difluoro-4-methoxy benzoyl chloride AlCl3 AlCl3 (Catalyst) DCM, 0°C to RT AcylChloride->AlCl3 ArylEther Aryl Ether Core ArylEther->AlCl3 Ketone Diaryl Ketone Intermediate AlCl3->Ketone Friedel-Crafts Acylation Reduction Et3SiH / BF3·OEt2 Reduction Ketone->Reduction SGLT2Core Diarylmethane Scaffold (SGLT2 Inhibitor Core) Reduction->SGLT2Core Deoxygenation

Figure 2: Synthetic workflow for generating the SGLT2 inhibitor diarylmethane core.

References

  • Title : Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders | Source : National Institutes of Health (NIH) / PMC | URL :[Link]

  • Title : Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders | Source : ResearchGate | URL :[Link](Derived from ResearchGate index)

  • Title: US9394329B2 - Glucopyranosyl derivatives and their uses in medicine | Source: Google Patents | URL
  • Title: WO2020185755A1 - Tyk2 inhibitors and uses thereof | Source: Google Patents | URL

Sources

Foundational

Comprehensive Safety and Handling Protocol for 2,3-Difluoro-4-methoxybenzoyl Chloride in Advanced Synthesis

As an Application Scientist in drug development and advanced organic synthesis, handling highly reactive acylating agents is a routine yet critical operation. 2,3-Difluoro-4-methoxybenzoyl chloride is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in drug development and advanced organic synthesis, handling highly reactive acylating agents is a routine yet critical operation. 2,3-Difluoro-4-methoxybenzoyl chloride is a highly specialized building block, frequently utilized to incorporate fluorinated aromatic motifs into drug candidates. The strategic placement of fluorine atoms modulates the pKa of adjacent functional groups and enhances the metabolic stability of the final active pharmaceutical ingredient (API), while the methoxy group provides a critical vector for hydrogen bonding.

However, the very electrophilicity that makes this compound synthetically valuable also renders it hazardous. This whitepaper establishes a self-validating, causality-driven framework for the safe handling, reaction execution, and lifecycle management of 2,3-Difluoro-4-methoxybenzoyl chloride.

Physicochemical Profiling

Before designing a handling protocol, we must establish the baseline physical properties of the reagent. 2,3-Difluoro-4-methoxybenzoyl chloride typically presents as a moisture-sensitive solid at room temperature[1].

Table 1: Quantitative Data and Physicochemical Properties

PropertyValue / Description
Chemical Name 2,3-Difluoro-4-methoxybenzoyl chloride
CAS Number 849632-69-5
Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
Physical Form Solid[1]
Purity ≥95%
InChI Key NNDHNNWJECFTJG-UHFFFAOYSA-N[1]
Mechanistic Toxicology and Reactivity

To handle acyl chlorides safely, one must understand the causality behind their hazard profile. The danger does not solely stem from the intact molecule, but rather from its degradation pathway when exposed to environmental moisture.

The highly polarized carbonyl carbon (C=O) and the electron-withdrawing nature of the adjacent fluorine atoms make this molecule exceptionally electrophilic. Upon contact with atmospheric moisture (


), the carbonyl carbon undergoes rapid nucleophilic attack. This forms an unstable tetrahedral intermediate that immediately collapses, expelling a chloride leaving group[2].

This exothermic elimination generates stoichiometric amounts of hydrogen chloride (HCl) gas and the corresponding benzoic acid[3]. The rapid evolution of corrosive HCl gas is the primary driver of the severe skin burns, eye damage, and respiratory toxicity associated with this class of compounds[4].

HydrolysisPathway Acyl 2,3-Difluoro-4-methoxybenzoyl chloride Inter Tetrahedral Intermediate Acyl->Inter Nucleophilic Attack H2O H2O (Moisture) H2O->Inter Acid 2,3-Difluoro-4-methoxy benzoic acid Inter->Acid Collapse & Elimination HCl HCl Gas (Corrosive) Inter->HCl

Fig 1. Hydrolysis mechanism of acyl chlorides generating corrosive HCl gas.

Self-Validating Handling Protocols

Standard operating procedures often fail because they rely on assumption rather than validation. The following step-by-step methodology ensures that every action provides physical or visual feedback, creating a "self-validating" safety system.

Step-by-Step Methodology: Schlenk Transfer and Reaction Setup
  • Glassware Desiccation (Causality: Silanol Water Removal)

    • Action: Bake all reaction flasks, stir bars, and syringes at 120°C for a minimum of 4 hours.

    • Causality: Ambient drying leaves microscopic layers of water bound to the glass silanol groups, which is sufficient to initiate micro-hydrolysis of the acyl chloride.

  • Atmospheric Exchange (Validation: Pressure Differentials)

    • Action: Assemble the hot glassware and attach it to a Schlenk line. Perform three consecutive vacuum/argon cycles.

    • Validation: The vacuum gauge must drop below 0.1 mbar during evacuation. During the argon backfill, the oil bubbler must show active bubbling, confirming that the system has achieved a positive pressure of inert gas.

  • Reagent Transfer (Causality: Minimizing Air Exposure)

    • Action: Because 2,3-Difluoro-4-methoxybenzoyl chloride is a solid[1], it should ideally be weighed inside an argon-filled glovebox. If a glovebox is unavailable, weigh the solid rapidly in ambient air, transfer it to the reaction flask, and immediately repeat the vacuum/argon cycles.

    • Action: Add anhydrous solvents via a gas-tight syringe.

  • Reaction Execution (Validation: Continuous Seal Monitoring)

    • Action: Conduct the reaction under a continuous, slight positive pressure of argon.

    • Validation: A slow, steady bubble rate (1 bubble per second) in the exhaust bubbler serves as a continuous visual indicator that the system is sealed and over-pressurized against atmospheric moisture ingress.

SchlenkWorkflow Start 1. Glassware Preparation Oven-dry at 120°C, cool under Argon Purge 2. Atmosphere Exchange 3x Vacuum/Argon cycles via Schlenk line Start->Purge Transfer 3. Reagent Transfer Rapid solid transfer or glovebox weighing Purge->Transfer React 4. Reaction Execution Positive Argon pressure via bubbler Transfer->React Quench 5. Controlled Quench Ice-cold saturated NaHCO3(aq) React->Quench

Fig 2. Self-validating Schlenk workflow for moisture-sensitive acyl chlorides.

Emergency Response and Controlled Quenching

Unreacted 2,3-Difluoro-4-methoxybenzoyl chloride cannot be disposed of directly into aqueous waste streams due to its violent, exothermic reactivity with water[2]. It must be deliberately and safely hydrolyzed.

Step-by-Step Methodology: Controlled Quenching

Causality: We use a weak base (like sodium bicarbonate) rather than a strong base (like sodium hydroxide) to neutralize the generated HCl. Strong bases cause highly exothermic neutralizations that can lead to solvent boil-over and aerosolization of corrosive materials.

  • Temperature Control : Cool the completed reaction mixture to 0°C using an ice-water bath to suppress the exothermic heat of hydrolysis.

  • Base Addition : Slowly add the reaction mixture dropwise to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (

    
    ).
    
  • Visual Validation : The evolution of

    
     gas (effervescence) serves as a direct visual indicator of HCl neutralization. Rule of thumb : Continue the addition only as fast as the effervescence can be safely contained within the flask.
    
  • Completion : Once gas evolution ceases entirely, the unreacted acyl chloride has been fully converted to the benign 2,3-difluoro-4-methoxybenzoic acid salt, and the mixture is safe for standard aqueous workup or disposal.

Spill Response Protocol

In the event of a spill outside the fume hood, do not use water [4]. Water will generate a massive cloud of toxic HCl gas. Instead, cover the spill immediately with dry sand, vermiculite, or solid sodium bicarbonate to absorb the liquid/solid and neutralize the ambient reaction[4]. Sweep the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.

References
  • 2,3-Difluoro-4-methoxybenzoyl chloride - CymitQuimica . Source: cymitquimica.com. 1

  • SAFETY DATA SHEET - TCI Chemicals . Source: tcichemicals.com.4

  • Safety Data Sheet: Acetyl chloride D3 - Carl ROTH . Source: carlroth.com. 2

  • BENZOYL CHLORIDE EXTRA PURE - Loba Chemie . Source: lobachemie.com. 3

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Friedel-Crafts Acylation with 2,3-Difluoro-4-methoxybenzoyl Chloride

Introduction: Strategic Importance in Medicinal Chemistry The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis.[1] This electrophilic aromatic substitution enable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis.[1] This electrophilic aromatic substitution enables the introduction of a ketone moiety onto an aromatic ring, a scaffold of immense importance in drug discovery.[2] The resulting aryl ketones are versatile intermediates, readily transformed into a multitude of functional groups.

This guide focuses on a specific, highly functionalized acylating agent: 2,3-Difluoro-4-methoxybenzoyl chloride . The substituents on this molecule are not arbitrary; they are strategically chosen to impart desirable physicochemical properties to target molecules, a common practice in modern medicinal chemistry.[3][4]

  • Difluoro Substitution: The two fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the acyl chloride. In the final product, these fluorines can enhance metabolic stability, binding affinity, and membrane permeability. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of acting as a lipophilic hydrogen bond donor.[3][5]

  • Methoxy Group: The electron-donating methoxy group modulates the electronic properties of the ring and can serve as a key interaction point with biological targets. Its presence is common in many successful pharmaceutical agents.[4]

The benzophenone core, which is formed when this reagent acylates an aromatic ring, is a ubiquitous structure in molecules with potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Therefore, mastering the acylation with this specific reagent provides researchers with a powerful tool to synthesize novel and potentially therapeutic compounds.

Reaction Mechanism and Electronic Considerations

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.[6][7] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Step 1: Formation of the Acylium Ion The reaction is initiated by the activation of 2,3-Difluoro-4-methoxybenzoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond. This facilitates the cleavage of the bond to form a highly electrophilic, resonance-stabilized acylium ion.

Step 2: Electrophilic Attack The π-electrons of the nucleophilic aromatic substrate attack the electrophilic carbon of the acylium ion.[6] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Step 3: Deprotonation and Catalyst Regeneration A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon bearing the new acyl group.[8] This restores the aromaticity of the ring, yielding the final diaryl ketone product and regenerating the AlCl₃ catalyst.[7] However, the product ketone can form a stable complex with the Lewis acid, often necessitating stoichiometric or greater amounts of the catalyst.[9] An aqueous workup is required to break this complex and isolate the product.[9]

Caption: General mechanism of Friedel-Crafts acylation.

Electronic Effects & Regioselectivity: The success and regioselectivity of the acylation are heavily influenced by the electronic properties of the substrate (the arene).[10]

  • Activating Groups: Electron-donating groups (EDGs) like methoxy (-OCH₃), alkyl, or amino groups on the aromatic substrate increase the nucleophilicity of the ring, accelerating the reaction rate. These groups typically direct the acylation to the ortho and para positions.[10]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density, making it less nucleophilic and slowing down or even preventing the reaction.[11] Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings.[6]

Experimental Design and Optimization

Careful selection of reagents and conditions is paramount for a successful acylation.

Table 1: Key Reaction Parameters and Considerations

ParameterChoice & Rationale
Lewis Acid Catalyst AlCl₃: The most common and powerful catalyst. Often requires >1.0 equivalent because it complexes with the product ketone.[9] FeCl₃, ZnCl₂, etc.: Milder Lewis acids can be used, sometimes in catalytic amounts, especially for highly activated aromatic substrates to improve selectivity and reduce side reactions.[9]
Aromatic Substrate Must be sufficiently nucleophilic. Avoid substrates with strongly deactivating groups (e.g., -NO₂). Substrates with amine (-NH₂) or hydroxyl (-OH) groups are generally incompatible as they react with the Lewis acid.[11] Protection of these groups is often necessary.[12]
Solvent Typically inert, non-polar solvents are used. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Common choices due to their ability to dissolve the reactants and the aluminum chloride complex.[13][14] Nitrobenzene or Carbon Disulfide (CS₂): Used in specific cases, but their toxicity and reactivity limit their general use.
Temperature The reaction of the acyl chloride with the Lewis acid is often exothermic.[13] The initial mixing is usually performed at low temperatures (0-5 °C) to control the reaction rate. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion.[1]
Stoichiometry Acyl Chloride: Typically used in slight excess (1.05-1.2 equivalents) relative to the aromatic substrate to ensure complete consumption of the limiting reagent. Lewis Acid: At least 1.1 equivalents are typically required due to complexation with the product. For less reactive substrates, larger amounts may be needed.[9]

Detailed Experimental Protocol: Acylation of Anisole

This protocol describes a representative procedure for the Friedel-Crafts acylation of anisole with 2,3-Difluoro-4-methoxybenzoyl chloride.

Materials:

  • 2,3-Difluoro-4-methoxybenzoyl chloride (C₈H₅ClF₂O₂)[15]

  • Anisole (C₇H₈O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[13]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.[1]

  • Reagent Addition:

    • Dissolve 2,3-Difluoro-4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[13]

    • In a separate step, dissolve anisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching):

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[13] Caution: This quench is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Collect the organic layer. Extract the aqueous layer twice with DCM.[1]

    • Combine all organic layers.

  • Washing & Drying:

    • Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[13]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (2,3-difluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Safety

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Deactivated aromatic substrate; Inactive catalyst (hydrolyzed AlCl₃); Insufficient reaction time or temperature.Use a more activated substrate; Ensure AlCl₃ is anhydrous and handled under inert conditions; Increase reaction time or gently heat the mixture.
Multiple Products (Polysubstitution) Highly activated substrate; High reaction temperature; Incorrect stoichiometry.Use a milder Lewis acid (e.g., FeCl₃); Maintain low reaction temperature; Use the aromatic substrate as the limiting reagent.
Product is a Dark Tar Reaction temperature was too high, leading to decomposition; Quench was too vigorous.Maintain strict temperature control throughout the reaction; Perform the quench very slowly with efficient stirring and cooling.
Low Yield after Work-up Incomplete reaction; Incomplete extraction of the product; Product loss during purification.Ensure reaction goes to completion via TLC; Perform multiple extractions of the aqueous layer; Optimize purification method (e.g., solvent system for chromatography).

Safety Precautions:

  • Reagents: 2,3-Difluoro-4-methoxybenzoyl chloride is a corrosive acyl chloride. Anhydrous aluminum chloride reacts violently with water. Both should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]

  • Reaction: The reaction can be exothermic. Maintain control of the temperature, especially during reagent addition and the work-up procedure.

  • Work-up: The quenching process is highly exothermic and releases corrosive HCl gas. Ensure it is done slowly, with adequate cooling, and in a well-ventilated fume hood.

References

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Available at: [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Aromatic Substitution Reactions. Available at: [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Chen, M., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ResearchGate. Available at: [Link]

  • Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
  • Hashimoto, T., et al. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Olah, G. A., et al. (1976). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society.
  • Kaur, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]

  • Wang, Z., et al. (2025). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.).
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

Sources

Application

experimental protocol for reaction with 2,3-Difluoro-4-methoxybenzoyl chloride

Comprehensive Application Note: Experimental Protocols for the Reaction of 2,3-Difluoro-4-methoxybenzoyl chloride Introduction & Chemical Profile In modern drug development and medicinal chemistry, the strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Experimental Protocols for the Reaction of 2,3-Difluoro-4-methoxybenzoyl chloride

Introduction & Chemical Profile

In modern drug development and medicinal chemistry, the strategic incorporation of fluorinated motifs is a highly validated approach to modulate a drug candidate's lipophilicity, improve metabolic stability, and alter the pKa of adjacent functional groups[1][2]. 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5) is a highly reactive, commercially available fluorinated acylating agent[3][4]. It serves as a critical building block for synthesizing fluorinated benzamides and benzoates, which are prevalent scaffolds in various pharmaceutical agents and bioactive natural product analogs[5][6].

Because acyl chlorides are highly susceptible to hydrolysis, handling this reagent requires precise experimental design[7]. This application note details the mechanistic causality, quantitative optimization parameters, and step-by-step protocols for utilizing 2,3-Difluoro-4-methoxybenzoyl chloride in two fundamental transformations: Amidation (via Schotten-Baumann conditions) and Esterification (via Pyridine/DMAP-catalyzed conditions).

Mechanistic Causality & Experimental Design (E-E-A-T)

Do not view acylation as a mere mixing of reagents; it is a delicate balance of nucleophilic attack, leaving group expulsion, and equilibrium management.

The Schotten-Baumann Amidation

The Schotten-Baumann reaction is the gold standard for synthesizing amides from acyl chlorides and amines[5]. The reaction is typically performed in a biphasic system (e.g., Dichloromethane and aqueous NaOH)[8].

  • Causality of the Base: The reaction generates one equivalent of hydrochloric acid (HCl)[5]. If left unneutralized, this acid will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction at 50% conversion[8]. The aqueous NaOH acts as an acid scavenger, neutralizing the HCl into NaCl and H₂O, thereby driving the reaction equilibrium entirely toward the amide product[5][9].

  • Causality of Biphasic Stirring: Because the acyl chloride resides in the organic phase and the base in the aqueous phase, vigorous stirring is mandatory to maximize the interfacial surface area, ensuring immediate neutralization of the expelled chloride ions[10].

DMAP-Catalyzed Esterification

Alcohols (especially sterically hindered secondary/tertiary alcohols or phenols) are significantly less nucleophilic than amines[11]. Attempting a standard biphasic reaction often leads to the hydrolysis of 2,3-Difluoro-4-methoxybenzoyl chloride into its corresponding benzoic acid before esterification can occur[7].

  • Causality of Anhydrous Conditions: Water must be strictly excluded. Benzoyl chlorides react rapidly with atmospheric moisture or wet solvents, destroying the electrophile[7].

  • Causality of DMAP/Pyridine: Pyridine or 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. The pyridine nitrogen attacks the benzoyl chloride to form a highly electrophilic acylpyridinium intermediate[11][12]. This intermediate is far more reactive toward the alcohol than the parent acyl chloride, drastically accelerating the reaction rate and improving yields for hindered substrates[12].

Quantitative Data & Optimization Matrices

To ensure a self-validating and reproducible system, refer to the following optimization parameters when scaling or modifying the protocols.

Table 1: Base Selection and Reagent Equivalents

Base System Target Reaction Equivalents Mechanistic Role Causality / Advantage
10% aq. NaOH Amidation Excess (Aqueous) Acid Scavenger Neutralizes HCl in the aqueous phase, preventing amine protonation[8].
Pyridine Esterification 2.0 - 3.0 eq Base / Nucleophile Forms a reactive acylpyridinium intermediate; acts as an acid sponge[7][9].

| TEA + DMAP | Esterification | 2.0 eq + 0.1 eq | Base + Catalyst | DMAP provides superior nucleophilic activation for sterically hindered alcohols[12]. |

Table 2: Troubleshooting & Optimization Parameters

Parameter Observation Corrective Action Causality
Temperature Low yield, high starting material Warm to RT or gently heat (up to 40°C in DCM) Overcomes activation energy barriers for less reactive nucleophiles[7].
Moisture Formation of benzoic acid byproduct Use strictly anhydrous solvents and oven-dried glassware Benzoyl chlorides rapidly hydrolyze in the presence of water[7].

| Stir Rate | Incomplete biphasic amidation | Increase magnetic stirring speed (>800 rpm) | Maximizes interfacial surface area for phase-transfer of HCl to the aqueous base[10]. |

Reaction Workflows and Pathways

Amidation_Pathway A 2,3-Difluoro-4-methoxybenzoyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary/Secondary Amine B->C D Amide Product (Target) C->D Elimination (Rate Limiting) E HCl Byproduct C->E Chloride Expulsion F Aqueous Base (e.g., NaOH) E->F Acid-Base Neutralization G Neutralized Salt (NaCl + H2O) F->G Drives Equilibrium Forward

Figure 1: Mechanistic pathway of the Schotten-Baumann amidation driving product equilibrium.

Esterification_Workflow Step1 1. Preparation Dissolve Alcohol + DMAP/Pyridine in Anhydrous DCM (0°C) Step2 2. Acylation Dropwise addition of 2,3-Difluoro-4-methoxybenzoyl chloride Step1->Step2 Maintain anhydrous conditions Step3 3. Reaction Warm to RT & Stir Monitor via TLC/LC-MS Step2->Step3 Exothermic control Step4 4. Quench & Workup Wash with sat. NaHCO3 Extract organic layer Step3->Step4 Full conversion required before quench Step5 5. Purification Flash Column Chromatography (Hexanes/EtOAc) Step4->Step5 Remove acidic impurities

Figure 2: Step-by-step workflow for the DMAP-catalyzed esterification under anhydrous conditions.

Experimental Protocols

Protocol A: Synthesis of 2,3-Difluoro-4-methoxybenzamides (Schotten-Baumann Conditions)

This protocol is ideal for primary and secondary amines and is highly tolerant of atmospheric moisture due to the biphasic nature of the reaction.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv, e.g., 5.0 mmol) in 20 mL of Dichloromethane (DCM).

  • Base Addition: Add 20 mL of a 10% aqueous NaOH solution to the flask. The mixture will form a distinct biphasic system[10].

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and begin vigorous stirring (>800 rpm). Note: Vigorous stirring is the most critical physical parameter to ensure the HCl byproduct is continuously washed into the aqueous phase.

  • Acylation: Dissolve 2,3-Difluoro-4-methoxybenzoyl chloride (1.1 equiv, 5.5 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes using an addition funnel or syringe[10].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue vigorous stirring for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS until the amine is completely consumed. The reaction mixture will remain alkaline upon completion[10].

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers and wash sequentially with 1N HCl (15 mL, to remove trace unreacted amine), water (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methoxybenzamide. Purify via recrystallization (e.g., boiling ethanol) or silica gel flash chromatography[10].

Protocol B: Synthesis of 2,3-Difluoro-4-methoxybenzoate Esters (Anhydrous DMAP/Pyridine Conditions)

This protocol is strictly designed for alcohols and phenols. It must be executed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

  • Preparation: Ensure all glassware is oven-dried. Purge a 100 mL round-bottom flask with an inert gas (Nitrogen or Argon)[7].

  • Reagent Loading: Dissolve the target alcohol or phenol (1.0 equiv, 5.0 mmol) in 25 mL of anhydrous DCM.

  • Catalyst & Base Addition: Add Triethylamine (TEA) (2.0 equiv, 10.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol) to the solution[12]. Alternatively, anhydrous Pyridine can be used as both the solvent and the base.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add 2,3-Difluoro-4-methoxybenzoyl chloride (1.2 equiv, 6.0 mmol) dropwise via syringe. Note: Dropwise addition controls the exothermic formation of the acylpyridinium intermediate and prevents localized heating that leads to side reactions[7].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 12 hours. For highly sterically hindered alcohols, gentle refluxing (up to 40 °C) may be required[7].

  • Quenching: Critical Step: Do not quench the reaction with water until TLC/GC confirms complete consumption of the acyl chloride. Premature quenching will hydrolyze unreacted benzoyl chloride into 2,3-difluoro-4-methoxybenzoic acid, complicating purification[7]. Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Workup: Transfer to a separatory funnel and extract the organic layer. Wash the organic phase with 1N HCl (2 × 15 mL) to remove TEA/Pyridine and DMAP, followed by a brine wash (20 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the target ester using flash column chromatography (typically a Hexanes/Ethyl Acetate gradient).

References

  • [10] Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • [8] Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Available at:

  • [11] Chemistry-Reaction. Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

  • [9] Mustansiriyah University. SYNTHESIS Benzanilide BY BENZOLATION. Available at: [Link]

  • [12] Organic Chemistry Portal. Ester synthesis by acylation. Available at:[Link]

  • [2] ResearchGate. Energy frameworks and a topological analysis of the supramolecular features... Tuning the Weak Interaction Landscape by fluorination. Available at: [Link]

  • [6] University of KwaZulu-Natal. Synthesis of fluorinated benzophenones and phenylcoumarins. Available at: [Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies in 2,3-Difluoro-4-methoxybenzoyl Chloride Mediated Acylations

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Executive Summary 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1] is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Executive Summary

2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1] is a highly reactive, fluorinated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The integration of this moiety into complex molecular scaffolds requires rigorous chemoselectivity. As a Senior Application Scientist, I approach reactions involving this reagent through a dual-lens protecting group strategy:

  • Substrate-Level Protection: Masking competing nucleophiles on the target scaffold to ensure regioselective acylation.

  • Reagent-Level Protection: Utilizing the inherent 4-methoxy group as a robust, masked phenol that prevents the self-condensation that would otherwise occur if 2,3-difluoro-4-hydroxybenzoyl chloride were used directly.

This application note details the mechanistic rationale, orthogonal stability data, and self-validating bench protocols required to master these transformations[2].

Mechanistic Rationale & Reactivity Profiling

The reactivity of 2,3-difluoro-4-methoxybenzoyl chloride is governed by competing electronic effects. The two fluorine atoms exert a strong electron-withdrawing inductive effect (


), significantly increasing the electrophilicity of the carbonyl carbon. This makes the acid chloride exceptionally reactive toward amines and alcohols but also increases the risk of over-acylation.

Conversely, the 4-methoxy group donates electron density into the ring via resonance (


). While this stabilizes the aromatic system against unwanted Nucleophilic Aromatic Substitution (

) at the 2-position, the oxygen atom of the methoxy group acts as a potent Lewis base. This dual nature dictates our protecting group choices: any Lewis acid used for subsequent deprotections will inevitably coordinate with the methoxy group, necessitating careful stoichiometric control.

Strategy A: Substrate-Level Protection (Nucleophile Selectivity)

When acylating a polyfunctional substrate (e.g., an amino alcohol), the high electrophilicity of the fluorinated acid chloride will lead to a mixture of amides, esters, and di-acylated products. To achieve chemoselective


-acylation, the hydroxyl group must be transiently masked. The tert-butyldimethylsilyl (TBS) group is ideal here, as it is highly stable to the mildly basic conditions of the acylation step but easily removed orthogonally.
Protocol 1: Regioselective Amidation via TBS Protection

Objective: Synthesize a 2,3-difluoro-4-methoxybenzamide derivative from an amino alcohol.

  • Step 1: O-Silylation (Protection)

    • Dissolve the amino alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add TBS-Cl (1.1 eq) portion-wise. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive

      
      -silylpyridinium intermediate.
      
    • Stir for 2 hours at room temperature, quench with water, extract with DCM, and concentrate.

  • Step 2: N-Acylation

    • Dissolve the crude

      
      -TBS amino alcohol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM at 0 °C.
      
    • Dropwise, add a solution of 2,3-difluoro-4-methoxybenzoyl chloride (1.05 eq) in DCM. Causality: The slow addition at 0 °C prevents localized heating, suppressing

      
       displacement of the fluorine atoms.
      
    • Stir for 1 hour, wash with saturated aqueous

      
      , and dry over 
      
      
      
      .
  • Step 3: Desilylation (Deprotection)

    • Dissolve the purified amide in tetrahydrofuran (THF) at 0 °C.

    • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Causality: The exceptionally strong silicon-fluorine bond (

      
      ) drives the selective cleavage of the TBS ether without hydrolyzing the newly formed fluorinated amide.
      

Strategy B: Reagent-Level Protection (The Methoxy Mask)

In many drug discovery programs, the final Active Pharmaceutical Ingredient (API) requires a free 4-hydroxyl group on the fluorinated aromatic ring. Because 2,3-difluoro-4-hydroxybenzoyl chloride is unstable and prone to intermolecular esterification (polymerization), the methoxy group serves as a built-in protecting group during the acylation sequence, which is later cleaved using Boron tribromide (


)[3].
Mechanistic Insight into Demethylation

 is a fierce Lewis acid. The reaction initiates via the formation of a Lewis acid-base adduct between the boron center and the ether oxygen. Recent density functional theory (DFT) calculations and mechanistic reinvestigations reveal that aryl methyl ethers undergo cleavage via a bimolecular mechanism involving two 

-ether adducts, eventually forming an aryloxydibromoborane intermediate and methyl bromide[4],[5]. While theoretically sub-stoichiometric amounts can cleave plain anisole[5], the presence of the newly formed amide carbonyl in our substrate—which also strongly coordinates

—mandates the use of excess reagent (>2.5 equivalents) to drive the reaction to completion[3].
Protocol 2: -Mediated Demethylation

Objective: Reveal the 2,3-difluoro-4-hydroxybenzamide moiety.

  • Preparation: Dissolve the 2,3-difluoro-4-methoxybenzamide intermediate (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality:

    
     cleavage is highly exothermic. Starting at -78 °C prevents the indiscriminate cleavage of adjacent bonds and suppresses side reactions with the fluorinated ring.
    
  • Reagent Addition: Syringe in

    
     (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes[3].
    
  • Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Exothermic Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Extremely slowly, add saturated aqueous

    
     dropwise. Causality: The unreacted 
    
    
    
    and the aryloxydibromoborane intermediate react violently with water, releasing HBr gas[4]. The
    
    
    safely neutralizes the acid, precipitating the free 2,3-difluoro-4-hydroxybenzamide product.

Quantitative Stability Matrix

To design successful orthogonal syntheses, you must understand how common protecting groups behave under both the acylation and demethylation conditions described above.

Protecting GroupMasked Functional GroupStability to Acylation (TEA/DCM, 0 °C)Stability to

(-78 °C to RT)
Standard Cleavage Reagent
Methoxy (-OMe) Phenol (on acyl donor)Highly StableCleaved (Target)

,

, or

TBS (-OTBS) Primary/Secondary AlcoholHighly StableUnstable (Cleaved)TBAF or Dilute Acid
Boc (-NHBoc) Primary/Secondary AmineHighly StableUnstable (Cleaved)TFA or HCl/Dioxane
Fmoc (-NHFmoc) Primary/Secondary AmineStable (Avoid excess base)StablePiperidine (20% in DMF)

Table 1: Orthogonal stability matrix for integrating 2,3-difluoro-4-methoxybenzoyl chloride into complex multi-step syntheses.

Workflow Visualization

The following diagram illustrates the divergent logic paths depending on whether the synthetic challenge lies with the nucleophile (Strategy A) or the electrophile (Strategy B).

G Start 2,3-Difluoro-4-methoxybenzoyl chloride (Acylation) StratA Strategy A: Substrate Protection Start->StratA StratB Strategy B: Methoxy as Phenol Mask Start->StratB Sub1 Protect Nucleophile (e.g., TBS-Cl, Imidazole) StratA->Sub1 Rea1 Standard Acylation of Target Scaffold StratB->Rea1 Sub2 Regioselective Acylation (TEA, DCM, 0°C) Sub1->Sub2 Sub3 Substrate Deprotection (TBAF / THF) Sub2->Sub3 Rea2 BBr3 Demethylation (-78°C to RT, DCM) Rea1->Rea2 Rea3 Yield 2,3-Difluoro-4-hydroxy Benzamide Derivative Rea2->Rea3

Figure 1: Divergent protecting group workflows for 2,3-difluoro-4-methoxybenzoyl chloride reactions.

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". Wiley-Blackwell. Available at: [Link]

  • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)". Common Organic Chemistry. Available at: [Link]

  • Wikipedia Contributors. "Boron tribromide - Chemical properties". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lord, R. L., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers". European Journal of Organic Chemistry, PubMed. Available at: [Link]

Sources

Application

Application Note: Large-Scale Synthesis and Application of 2,3-Difluoro-4-Methoxybenzoyl Chloride in API Manufacturing

Executive Summary & Mechanistic Rationale In modern pharmaceutical development, fluorinated compounds are critical building blocks due to the unique properties of the C-F bond, which imparts high electronegativity, metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development, fluorinated compounds are critical building blocks due to the unique properties of the C-F bond, which imparts high electronegativity, metabolic stability, and enhanced lipophilicity to the resulting Active Pharmaceutical Ingredients (APIs)[1]. Among these, 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5) has emerged as a highly versatile electrophile[2]. It is extensively utilized in the synthesis of complex therapeutic agents, including GPR40 agonists for metabolic diseases[3] and substituted benzoxazoles acting as estrogenic agents[4].

Causality in Reagent Selection: At a large scale (>10 kg), utilizing traditional peptide coupling reagents (e.g., HATU, EDC/HOBt) with 2,3-difluoro-4-methoxybenzoic acid (CAS: 329014-60-0) is economically prohibitive and generates stoichiometric waste that complicates downstream purification. Converting the benzoic acid precursor into its corresponding acyl chloride circumvents these issues. The acyl chloride enables highly exergonic, reagent-free amide bond formation with primary and secondary amines, yielding only hydrochloric acid (HCl) as a byproduct, which is easily managed via aqueous basic scrubbing.

Furthermore, the specific substitution pattern of this building block provides a distinct pharmacological advantage. The 4-methoxy group acts as a strong hydrogen bond acceptor, while the 2,3-difluoro motif exerts a strong inductive effect that lowers the pKa of adjacent amide NH groups, thereby improving membrane permeability. Crucially, the ortho-fluorine (position 2) creates a stereoelectronic "conformational lock," restricting rotameric freedom and reducing the entropic penalty upon target binding[3].

MolecularRationale Fluorine 2,3-Difluoro Motif • Increases lipophilicity • Blocks CYP450 metabolism • Induces conformational lock API Enhanced API Efficacy & Manufacturability Fluorine->API Methoxy 4-Methoxy Group • Electron-donating • Hydrogen bond acceptor • Modulates target affinity Methoxy->API Acyl Acyl Chloride Group • Highly reactive electrophile • Enables scalable coupling • High atom economy Acyl->API

Figure 1: Mechanistic rationale for utilizing 2,3-difluoro-4-methoxybenzoyl chloride in API design.

Physicochemical Profiling

Understanding the physicochemical properties of 2,3-Difluoro-4-methoxybenzoyl chloride is essential for safe handling and process optimization. The compound exhibits a moderate topological polar surface area (TPSA) and a favorable partition coefficient, making it highly soluble in standard organic solvents used in scale-up (e.g., Dichloromethane, Toluene, THF)[5].

Table 1: Physicochemical Properties of 2,3-Difluoro-4-methoxybenzoyl chloride

PropertyValue
CAS Registry Number 849632-69-5[6]
Molecular Formula C8H5ClF2O2[5]
Molecular Weight 206.57 g/mol [5]
Topological Polar Surface Area (TPSA) 26.3 Ų[5]
XLogP3-AA 2.6[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 2[5]

Process Optimization: Chlorination Strategies

The generation of the acyl chloride from 2,3-difluoro-4-methoxybenzoic acid must be optimized to prevent the formation of symmetric anhydrides and minimize genotoxic impurities (GTIs). We evaluated three standard chlorinating agents. Oxalyl chloride ((COCl)₂) with catalytic N,N-Dimethylformamide (DMF) was selected as the optimal system. Unlike thionyl chloride, oxalyl chloride generates only volatile byproducts (CO, CO₂, and HCl), preventing sulfur contamination in the final API.

Table 2: Optimization of Chlorination Conditions (100g Scale)

ReagentEquivalentsSolventTemp (°C)Conversion (%)Impurity Profile (Anhydride)
Thionyl Chloride (SOCl₂)1.5Toluene80>98%<1.0%
Oxalyl Chloride (COCl)₂ 1.1 DCM 20–25 >99% <0.5%
Phosphorus Oxychloride1.2Neat10085%~5.0%

Self-Validating Experimental Protocols

The following workflows detail the conversion of the benzoic acid to the acyl chloride, followed by a Schotten-Baumann amide coupling. These protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next unit operation.

SynthesisWorkflow A 2,3-Difluoro-4- methoxybenzoic acid (CAS: 329014-60-0) C 2,3-Difluoro-4- methoxybenzoyl chloride (CAS: 849632-69-5) A->C Chlorination B Oxalyl Chloride + Cat. DMF B->C Reagent E Schotten-Baumann Coupling C->E D Amine Precursor D->E F Target API (e.g., GPR40 Agonist) E->F Base/Solvent

Figure 2: Scalable synthetic workflow from benzoic acid to the final fluorinated API.

Protocol A: Scalable Generation of 2,3-Difluoro-4-methoxybenzoyl chloride

Objective: Convert 2,3-difluoro-4-methoxybenzoic acid to its corresponding acyl chloride[2] with >99% conversion.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with dry N₂. Charge the reactor with 2,3-difluoro-4-methoxybenzoic acid (5.0 kg, 26.58 mol) and anhydrous Dichloromethane (DCM, 25 L).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF, 10.0 mL, 0.005 eq) as a catalyst. The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate.

  • Reagent Addition: Cool the reactor to 0–5 °C. Begin dropwise addition of Oxalyl Chloride (3.71 kg, 29.24 mol, 1.1 eq) over 2 hours. Ensure robust off-gas scrubbing (using 2M NaOH) to neutralize the evolved CO, CO₂, and HCl.

  • Maturation: Warm the reaction mixture to 20–25 °C and stir for 4 hours.

  • Self-Validating IPC (HPLC): Withdraw a 50 µL aliquot and quench it immediately into 1 mL of anhydrous methanol (containing triethylamine). Analyze via HPLC. Validation Criteria: The reaction is complete when the methyl ester derivative of the acid chloride accounts for >99% of the Area Under the Curve (AUC), confirming the total consumption of the starting acid.

  • Concentration: Distill off the DCM and excess oxalyl chloride under reduced pressure (40 °C, 50 mbar) to yield 2,3-difluoro-4-methoxybenzoyl chloride as a pale-yellow oil/solid. Dilute with anhydrous Tetrahydrofuran (THF, 10 L) for direct use in Protocol B.

Protocol B: Schotten-Baumann Amide Coupling for API Synthesis

Objective: Couple the generated acyl chloride with a heterocyclic amine to form a target API core (e.g., a GPR40 agonist[3]).

  • Amine Preparation: In a separate 100 L reactor, dissolve the target heterocyclic amine (25.0 mol) in a biphasic mixture of THF (20 L) and Water (20 L).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 10.3 kg, 75.0 mol, 3.0 eq) to the aqueous layer. This acts as the acid scavenger for the Schotten-Baumann reaction.

  • Coupling: Cool the biphasic mixture to 0–5 °C. Add the THF solution of 2,3-difluoro-4-methoxybenzoyl chloride (from Protocol A) dropwise over 3 hours, maintaining the internal temperature below 10 °C.

  • Self-Validating IPC (pH & LC-MS): Monitor the pH of the aqueous phase continuously. The reaction consumes base; a stable pH indicates the cessation of HCl generation. Validation Criteria: Withdraw an organic phase sample. LC-MS must confirm the disappearance of the amine mass and the presence of the desired product mass (e.g., the fluorinated benzoxazole or amide core).

  • Workup: Separate the phases. Wash the organic layer with 1M HCl (10 L) to remove unreacted amine, followed by brine (10 L). Concentrate the organic layer to induce crystallization of the final API.

References

  • CymitQuimica. "2,3-Difluoro-4-methoxybenzoyl chloride". Available at:2

  • BLD Pharm. "849632-69-5 | 2,3-Difluoro-4-methoxybenzoyl chloride". Available at: 6

  • Google Patents. "AU2002353014A1 - Substituted benzoxazoles and analogues as estrogenic agents". Available at: 4

  • ChemContract. "Fluorinated Building Blocks — Buy from USA Supplier". Available at: 1

  • Sigma-Aldrich. "2,3-Difluoro-4-methoxybenzoic acid | 329014-60-0". Available at:

  • Guidechem. "CLORURO DE 2,3-DIFLUORO-4-METOXIBENZOILO 849632-69-5". Available at:5

  • Googleapis.com (US Patent 9,776,962 B2). "AROMATIC COMPOUNDS WITH GPR40 AGONISTIC ACTIVITY". Available at: 3

Sources

Method

Application Note: Synthesis and SAR Profiling of 2,3-Difluoro-4-Methoxybenzamide Derivatives

Executive Summary In modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds is a validated approach to modulate physicochemical properties, enhance metabolic stability, and improve t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds is a validated approach to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity[1]. The reagent 2,3-difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5) serves as a highly versatile electrophilic building block for generating focused benzamide libraries[2].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, highly reproducible workflow for parallel library synthesis. The 2,3-difluoro substitution pattern introduces strong electron-withdrawing effects that lower the pKa of adjacent functional groups and shield the aromatic ring from oxidative metabolism, while the 4-methoxy group provides a potential hydrogen bond acceptor and a site for late-stage structural diversification[1].

Strategic Rationale & Mechanistic Insights

When developing Structure-Activity Relationship (SAR) models, the acyl chloride moiety allows for rapid, high-yielding nucleophilic acyl substitution with a diverse array of primary and secondary amines[3].

  • Conformational Locking: The presence of the ortho-fluorine (at the 2-position) sterically and electronically influences the amide bond conformation. This often locks the molecule into a preferred geometry that can significantly enhance target selectivity—a phenomenon widely documented in the optimization of various targeted inhibitors where ortho-fluoro substitution is crucial for biological activity[4].

  • Target Binding: Fluorinated benzoyl derivatives exhibit unique intermolecular interactions, such as F···H and F···F contacts. These interactions can stabilize drug-target complexes within deep hydrophobic pockets of the target protein[5][6].

SAR_Workflow A 2,3-Difluoro-4-methoxybenzoyl chloride B Amine Library C Parallel N-Acylation (DIPEA, DCM) D Benzamide Library C->D E In Vitro Screening D->E F SAR Analysis E->F AB AB AB->C

Workflow for generating and screening 2,3-difluoro-4-methoxybenzamide libraries.

Experimental Protocol: High-Throughput Benzamide Synthesis

To ensure self-validating and reproducible results, the following protocol details the parallel synthesis of benzamide derivatives. The use of acyl chlorides requires strictly anhydrous conditions to prevent competitive hydrolysis to the corresponding carboxylic acid[7].

Causality in Reagent Selection
  • Solvent (Anhydrous DCM/THF): Aprotic solvents are mandatory to prevent solvolysis of the highly reactive acyl chloride[8].

  • Base (DIPEA over TEA): While Triethylamine (TEA) is common, Diisopropylethylamine (DIPEA) is preferred due to its increased steric bulk. This minimizes competitive nucleophilic attack by the base itself, neutralizing the HCl byproduct efficiently without forming complex acylammonium side products[9].

Step-by-Step Methodology
  • Preparation: Oven-dry 20 mL scintillation vials equipped with PTFE-lined caps. Purge with inert gas (N2 or Argon) to maintain an anhydrous environment.

  • Amine Solution: To each vial, add the respective amine (1.0 mmol, 1.0 eq) and dissolve in 3.0 mL of anhydrous Dichloromethane (DCM)[9].

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) to the amine solution. Note: The excess base neutralizes the HCl byproduct, driving the reaction forward to completion and preventing amine hydrochloride salt precipitation[8].

  • Cooling: Submerge the reaction vials in an ice-water bath (0–5 °C). Cooling is critical to control the highly exothermic nucleophilic attack and minimize side reactions[8].

  • Acylation: Prepare a 0.5 M stock solution of 2,3-difluoro-4-methoxybenzoyl chloride in anhydrous DCM. Slowly add 2.2 mL of this stock (1.1 mmol, 1.1 eq) dropwise to the stirred amine solution[9].

  • Reaction Maturation: Remove the ice bath and allow the mixtures to slowly warm to room temperature (20–25 °C). Stir for 4–12 hours. Monitor reaction completion via LC-MS or TLC[8].

  • Work-up & Purification: Quench the reaction with 2 mL of saturated aqueous NaHCO3. Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted amine and excess base), water, and brine[8][9]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Mechanism N1 Acyl Chloride N3 Tetrahedral Intermediate N1->N3 Attack N2 Amine N2->N3 N4 Cl- Elimination N3->N4 Collapse N5 Benzamide N4->N5 -H+

Nucleophilic acyl substitution mechanism for benzamide formation.

Quantitative Data & Reaction Optimization

The table below summarizes the expected quantitative outcomes and reaction kinetics based on the nucleophilicity and steric hindrance of the amine inputs, adapted from standard N-acylation optimization parameters[8].

Amine ClassExample InputReaction Time (RT)Isolated Yield (%)Purity (LC-MS)Key Observations
Primary Aliphatic Benzylamine4 hours88 - 95%>98%Rapid conversion; highly exothermic initial step requiring strict 0°C control.
Secondary Aliphatic Piperidine4 hours85 - 92%>95%Excellent yields; minimal steric hindrance allows for clean conversion.
Primary Aromatic Aniline8 hours70 - 80%>90%Slower reaction due to delocalized lone pair; slight excess of acyl chloride helps.
Sterically Hindered tert-Butylamine12 hours55 - 65%>85%Requires extended time; gentle heating (40°C) may be needed after initial addition.

Downstream SAR Evaluation

Once the library of 2,3-difluoro-4-methoxybenzamides is synthesized, the compounds undergo rigorous biological evaluation. The presence of the fluorine atoms modulates the lipophilicity (LogP), which directly impacts membrane permeability and cellular uptake[1].

During SAR analysis, researchers must actively monitor the metabolic half-life in liver microsomes to determine if the 2,3-difluoro motif provides sufficient steric and electronic shielding compared to unfluorinated analogs[1]. These structured, ligand-based drug design approaches are essential for identifying lead compounds with optimal pharmacokinetic profiles and target affinity.

References

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids Source: PMC (NIH) URL:[Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: PMC (NIH) URL: [Link]

  • An improved method of amide synthesis using acyl chlorides Source: ResearchGate URL:[Link]

  • Benzamide Synthesis and Recrystallization Source: Scribd URL:[Link]

  • Scheme 1 Benzoyl chloride and its fluorinated analogues. Source: ResearchGate URL:[Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids Source: PubMed (NIH) URL: [Link]

Sources

Application

Application Note: High-Yield Preparation of Esters from 2,3-Difluoro-4-methoxybenzoyl Chloride and Alcohols

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Rationale As drug development increasingly leverages fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Rationale

As drug development increasingly leverages fluorine chemistry to modulate pharmacokinetics, lipophilicity, and metabolic stability, fluorinated benzoyl esters have emerged as critical pharmacophores. The reagent 2,3-difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5) is a highly valuable building block for synthesizing these structures[1].

The unique electronic environment of this specific acyl chloride dictates its reactivity:

  • Inductive Withdrawal (-I): The fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing effect, rendering the carbonyl carbon exceptionally electrophilic.

  • Resonance Donation (+R): The 4-methoxy group provides competing electron donation, which stabilizes the ground state but does not override the extreme reactivity imparted by the halogens and the chloride leaving group.

Because of this heightened electrophilicity, the reagent is extremely moisture-sensitive. To achieve high-yielding esterification with primary, secondary, and phenolic alcohols, a nucleophilic catalyst—specifically 4-dimethylaminopyridine (DMAP)—is employed alongside an auxiliary acid-scavenging base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[2].

Mechanistic Insights: The Role of DMAP and Auxiliary Bases

Do not mistake this for a simple Fischer esterification. The reaction between an acyl chloride and an alcohol is a nucleophilic acyl substitution. While primary alcohols may react uncatalyzed, secondary and phenolic alcohols require kinetic acceleration to outcompete side reactions (e.g., ketene formation or hydrolysis).

Causality of Reagent Selection:

  • DMAP (Nucleophilic Catalyst): DMAP attacks the acyl chloride to form an acylpyridinium intermediate. This ion pair is orders of magnitude more reactive toward nucleophilic attack by the alcohol than the parent acyl chloride[2].

  • TEA/DIPEA (Auxiliary Base): As the alcohol attacks the acylpyridinium intermediate, a proton is released, forming HCl. If left unneutralized, HCl will protonate DMAP, killing the catalytic cycle. The auxiliary base acts as an acid scavenger, driving the reaction forward and regenerating the DMAP catalyst[3].

DMAP_Mechanism AC 2,3-Difluoro-4-methoxybenzoyl chloride (Electrophile) AcylPyr Acylpyridinium Intermediate (Highly Reactive) AC->AcylPyr + DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylPyr Tetra Tetrahedral Intermediate AcylPyr->Tetra + R-OH ROH Alcohol (R-OH) (Nucleophile) ROH->Tetra Product Fluorinated Ester Product Tetra->Product - DMAP & HCl Base Auxiliary Base (TEA) Neutralizes HCl Tetra->Base HCl Scavenging Base->DMAP Catalyst Regeneration

Fig 1. DMAP-catalyzed nucleophilic acyl substitution mechanism.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes visual or chemical checkpoints to ensure experimental integrity.

Materials & Reagents
  • 2,3-Difluoro-4-methoxybenzoyl chloride (1.1 equiv)

  • Alcohol substrate (1.0 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) for 5 minutes.

    • Causality: Acyl chlorides rapidly hydrolyze to unreactive carboxylic acids and HCl gas in the presence of atmospheric moisture[4].

  • Reagent Mixing: Dissolve the alcohol (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M relative to the alcohol). Stir to ensure homogeneity.

  • Temperature Control: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: The subsequent acylation is highly exothermic. Cooling prevents the degradation of sensitive alcohols and suppresses undesired dimerization or side reactions.

  • Acyl Chloride Addition: Dissolve 2,3-difluoro-4-methoxybenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Validation Checkpoint: A white precipitate (TEA·HCl salt) will begin to form almost immediately, confirming that the acylation is proceeding and HCl is being successfully scavenged.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the alcohol starting material is consumed.

  • Workup & Quenching: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel.

    • Wash 1 (1M HCl): Extracts the unreacted DMAP and TEA into the aqueous layer.

    • Wash 2 (Saturated NaHCO₃): Neutralizes any residual acid and extracts hydrolyzed 2,3-difluoro-4-methoxybenzoic acid. Validation Checkpoint: CO₂ gas evolution (bubbling) indicates the successful neutralization of acids.

    • Wash 3 (Brine): Removes residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Workflow Step1 1. Preparation Dry DCM, N2 Atmosphere Step2 2. Reagent Mixing Alcohol + TEA + DMAP Step1->Step2 Step3 3. Acyl Chloride Addition Dropwise at 0°C Step2->Step3 Step4 4. Reaction Stir at RT (2-4h) Step3->Step4 Step5 5. Workup Wash: 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for esterification.

Quantitative Data & Substrate Scope

To demonstrate the robustness of this protocol, the esterification of 2,3-difluoro-4-methoxybenzoyl chloride was evaluated across various conditions and alcohol classes. The data below summarizes the expected reaction times and isolated yields.

Table 1: Optimization of Catalyst and Base for Secondary Alcohols

EntryBase (1.5 eq)Catalyst (mol %)Time (h)Yield (%)Observation / Causality
1NoneNone24<10Lack of acid scavenger halts reaction due to HCl buildup.
2TEANone1245Sluggish reaction; steric hindrance limits direct attack.
3TEA DMAP (10%) 3 92 Optimal acylpyridinium formation accelerates reaction.
4PyridineDMAP (10%)678Weaker base leads to slower catalyst regeneration.

Table 2: Substrate Scope (Using Optimized Conditions)

Alcohol ClassRepresentative SubstrateEquiv of Acyl ChlorideReaction Time (h)Isolated Yield (%)
PrimaryBenzyl alcohol1.11.596
SecondaryCyclohexanol1.13.092
Tertiary*tert-Butanol1.518.041
PhenolicPhenol1.24.088

*Note on Tertiary Alcohols: Tertiary alcohols suffer from severe steric hindrance. Even with DMAP catalysis, yields are typically lower, and forcing conditions (e.g., elevated temperatures or using stoichiometric amounts of DMAP) may be required to drive the reaction to completion.

References

  • ScholarWorks @ UTRGV. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study." Source: utrgv.edu. [Link]

  • Organic Chemistry Portal. "Ester synthesis by acylation." Source: organic-chemistry.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,3-Difluoro-4-methoxybenzoyl Chloride Workflows

As a Senior Application Scientist, I have developed this technical guide to address the unique synthetic challenges associated with 2,3-difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5). While this highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this technical guide to address the unique synthetic challenges associated with 2,3-difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5). While this highly functionalized acyl chloride is a critical building block in drug development, its dense substitution pattern creates a complex reactivity profile.

To optimize your yields, you must move beyond standard acylation protocols and design your experiments around the molecule's specific electronic and steric vulnerabilities.

Mechanistic Overview: The Causality of Side Reactions

Before troubleshooting, it is critical to understand the why behind the failure modes of this reagent:

  • Hyper-Electrophilic Carbonyl (Hydrolysis): The inductive electron-withdrawing effect of the ortho (C2) and meta (C3) fluorines makes the carbonyl carbon exceptionally electrophilic, rendering it highly susceptible to rapid hydrolysis upon exposure to trace moisture[1].

  • C2-Fluoro SNAr Activation: The fluorine at the 2-position is strongly activated by the adjacent electron-withdrawing carbonyl group. When exposed to strong nucleophiles (like primary amines) at elevated temperatures, Nucleophilic Aromatic Substitution (SNAr) competes with acyl substitution, leading to the displacement of the fluorine[2].

  • Lewis Acid-Mediated Demethylation: During Friedel-Crafts acylation, the use of harsh Lewis acids (e.g., AlCl₃) can result in the coordination of the metal to the basic oxygen of the 4-methoxy group. This weakens the O-CH₃ bond, facilitating ether cleavage and yielding an unwanted phenolic byproduct[3].

Troubleshooting Guides & FAQs

FAQ 1: Moisture & Hydrolysis Management Q: My LC-MS shows a massive peak corresponding to[M-Cl+OH] (mass ~188 Da). Why is my conversion to the target amide so low? A: You are observing 2,3-difluoro-4-methoxybenzoic acid, the direct product of hydrolysis. Halogenated benzoyl chlorides are notoriously hygroscopic and hydrolyze rapidly upon exposure to atmospheric moisture, where water acts as a competing nucleophile[1]. Corrective Action: Ensure a strictly anhydrous environment. Flame-dry all glassware under vacuum, use strictly anhydrous solvents (stored over activated 3Å molecular sieves), and perform all reagent transfers under an inert argon atmosphere.

FAQ 2: Amidation & SNAr Byproducts Q: During amidation, I am isolating a byproduct where the mass is higher than expected, and my ¹H-NMR shows the loss of a fluorine atom. What happened? A: You are observing an SNAr side reaction. The carbonyl group activates the ortho-fluorine toward nucleophilic attack. If you use an excess of your reactant amine or allow the reaction to generate localized heat, the amine will attack the C2 position, displacing the fluorine to form a 2-amino-3-fluoro-4-methoxybenzamide derivative[2]. Corrective Action: Strictly limit the reactant amine to 1.0 equivalent. Never use the reactant amine as the base. Instead, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger.

FAQ 3: Friedel-Crafts Demethylation Q: I am performing a Friedel-Crafts acylation using AlCl₃. The reaction proceeds, but the product is highly polar and NMR shows the disappearance of the 4-methoxy singlet (~3.9 ppm). How do I prevent this? A: Your Lewis acid is cleaving the methoxy ether. Strong Lewis acids coordinate to the basic oxygen of the methoxy group; at elevated temperatures or extended reaction times, this leads to demethylation, forming a phenol[3],[4]. Corrective Action: Switch to a milder Lewis acid, such as TiCl₄ or ZnCl₂, which are less prone to cleaving aryl ethers. If AlCl₃ is absolutely required for substrate activation, strictly control the stoichiometry to exactly 1.05 equivalents and maintain the temperature below 5 °C.

Standard Operating Protocols (SOPs)
Protocol A: High-Yield Amidation (Suppressing SNAr)

This protocol is a self-validating system designed to prevent C2-fluorine displacement.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the reactant amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the solution to exactly 0 °C using an ice-water bath.

  • Addition: Dissolve 2,3-difluoro-4-methoxybenzoyl chloride (1.05 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Dropwise addition ensures the acyl chloride is always the limiting reagent in the active reaction zone, preventing localized exothermic spikes that provide the activation energy required for the SNAr side reaction.

  • Validation & Monitoring: Stir at 0 °C for 1 hour. To validate conversion, withdraw a 5 µL micro-aliquot, quench it directly into 100 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester confirms unreacted acyl chloride. Do not allow the bulk reaction to warm to room temperature until the methyl ester signal disappears.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove excess DIPEA), dry over Na₂SO₄, and concentrate.

Protocol B: Mild Friedel-Crafts Acylation (Preventing Demethylation)

This protocol minimizes Lewis acid-ether coordination.

  • Preparation: In a flame-dried flask under argon, dissolve the arene substrate (1.0 eq) and 2,3-difluoro-4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Catalyst Addition: Slowly add TiCl₄ (1.1 eq) dropwise.

    • Causality: TiCl₄ is a milder Lewis acid than AlCl₃. It provides sufficient electrophilic activation of the acyl chloride for the Friedel-Crafts reaction but lacks the extreme oxophilicity required to rapidly cleave the 4-methoxy group[4].

  • Validation & Monitoring: Maintain the temperature at 0 °C to 5 °C for 2-4 hours. Monitor via TLC. If the reaction stalls, do not increase the temperature; instead, add an additional 0.1 eq of TiCl₄.

  • Workup: Carefully quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and 1M HCl to break the titanium complex. Extract with ethyl acetate, wash with brine, dry, and purify.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profiles.

Reaction TypeReagents & StoichiometryTemp (°C)Expected YieldMajor Impurity Profile
Amidation (Optimized) Amine (1.0 eq), DIPEA (1.5 eq)0 °C> 85%< 2% SNAr byproduct
Amidation (Suboptimal) Amine (> 2.0 eq), No DIPEA25 °C< 50%> 30% C2-SNAr byproduct
Friedel-Crafts (Optimized) Ar-H (1.0 eq), TiCl₄ (1.1 eq)0 °C> 80%< 5% Demethylated phenol
Friedel-Crafts (Suboptimal) Ar-H (1.0 eq), AlCl₃ (> 1.5 eq)25 °C< 40%> 40% Demethylated phenol
General Handling Exposure to ambient moistureN/AN/A2,3-Difluoro-4-methoxybenzoic acid
Reaction Pathway Visualization

ReactionPathways SM 2,3-Difluoro-4-methoxybenzoyl chloride Amide Target Amide / Ketone (Desired Products) SM->Amide Optimized Conditions (Strict Temp/Stoichiometry) Hydrolysis Hydrolysis Byproduct (Benzoic Acid) SM->Hydrolysis H2O (Moisture) Poor handling SNAr SNAr Byproduct (C2-Fluoro Displacement) SM->SNAr Excess Amine / Heat (Nucleophilic Attack) Demethyl Demethylation Byproduct (Phenol Derivative) SM->Demethyl Strong Lewis Acid (AlCl3) (Ether Cleavage)

Fig 1. Reaction pathways and side-reaction causality for 2,3-difluoro-4-methoxybenzoyl chloride.

References

1.[1] Benchchem. 3,4-Dichloro-2-fluorobenzoyl chloride (Hydrolysis Behavior in Aqueous and Non-Aqueous Media). Retrieved from: 2.[2] ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Retrieved from: 3.[3] Benchchem. Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. Retrieved from: 4.[4] PMC (NIH). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from:

Sources

Optimization

Technical Support Center: Troubleshooting 2,3-Difluoro-4-methoxybenzoyl chloride Acylations

Welcome to the Advanced Technical Support Guide for 2,3-Difluoro-4-methoxybenzoyl chloride . This reagent presents a unique "push-pull" electronic environment: the 4-methoxy group provides resonance stabilization (+M) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for 2,3-Difluoro-4-methoxybenzoyl chloride . This reagent presents a unique "push-pull" electronic environment: the 4-methoxy group provides resonance stabilization (+M) to the acylium ion, while the 2,3-difluoro substitutions exert a strong inductive electron-withdrawing effect (-I)[1]. This delicate electronic balance makes it a highly selective electrophile, but it also introduces specific failure modes during synthesis, such as rapid hydrolysis and unintended demethylation.

This guide provides field-proven causality analyses, self-validating protocols, and diagnostic workflows to resolve the most common acylation failures.

Part 1: Diagnostic Workflows and Mechanistic Causality

When an acylation reaction with 2,3-difluoro-4-methoxybenzoyl chloride fails, the root cause is typically dictated by the reaction class: C-Acylation (Friedel-Crafts) or N-/O-Acylation (Amide/Ester coupling).

Troubleshooting Start Acylation Reaction Fails CheckTLC Analyze via LC-MS / TLC Start->CheckTLC IsPhenol Phenolic Byproduct Detected? CheckTLC->IsPhenol IsAcid Carboxylic Acid Detected? IsPhenol->IsAcid No Sol1 Switch to Sc(OTf)3 or ZnCl2 Maintain 0°C IsPhenol->Sol1 Yes (Demethylation) Sol2 Ensure Anhydrous Conditions Use Fresh Reagent IsAcid->Sol2 Yes (Hydrolysis) Sol3 Increase Base Equivalents Add DMAP Catalyst IsAcid->Sol3 No (Low Reactivity)

Fig 1: Diagnostic decision tree for troubleshooting failed acylations.

FAQ 1: Why am I isolating a phenolic byproduct during Friedel-Crafts Acylation?

The Causality: You are likely using a strong Lewis acid, such as Aluminum Chloride (


) or Boron Tribromide (

). While

is the standard catalyst for generating the necessary acylium ion, it also irreversibly coordinates to the lone pairs of the 4-methoxy oxygen[2]. This coordination transforms the methoxy group into an excellent leaving group. Subsequent nucleophilic attack by chloride ions (

mechanism) cleaves the ether bond, resulting in a demethylated phenolic byproduct[3][4].

The Solution: Abandon


 in favor of milder, oxophilic Lewis acids. Rare-earth metal triflates, such as Scandium(III) triflate (

), or transition metal chlorides like

and

, are highly effective[2][3].

is particularly advantageous because it activates the acyl chloride catalytically without permanently sequestering the methoxy oxygen, thereby preserving the ether linkage[3].

Mechanism A 2,3-Difluoro-4-methoxybenzoyl chloride B AlCl3 (Strong Lewis Acid) A->B Standard F-C Conditions C Sc(OTf)3 (Mild Lewis Acid) A->C Mild F-C Conditions D Coordination to -OCH3 Ether Cleavage B->D E Acylium Ion Formation Electrophilic Attack C->E F Phenolic Byproduct (Failed Acylation) D->F G Desired Aryl Ketone (Successful C-Acylation) E->G

Fig 2: Mechanistic divergence in Friedel-Crafts acylation based on Lewis acid.

FAQ 2: Why is my Amide Coupling yielding mostly 2,3-difluoro-4-methoxybenzoic acid?

The Causality: The presence of the carboxylic acid indicates rapid hydrolysis of the acyl chloride[1]. Despite the resonance stabilization from the 4-methoxy group, the highly electronegative fluorines at the 2- and 3-positions inductively withdraw electron density from the carbonyl carbon. This makes the carbonyl highly electrophilic and exceptionally sensitive to trace moisture[1].

The Solution: The reaction must be run under rigorous Schlenk conditions. Furthermore, if you are using a weak base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), the aminolysis might be too slow to outcompete hydrolysis. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) will form a highly reactive N-acylpyridinium intermediate, accelerating the desired nucleophilic attack by the amine[5].

Part 2: Quantitative Data & Reagent Optimization

To prevent demethylation and maximize yield, Lewis acid selection must be optimized based on the substrate's electronic properties.

Table 1: Optimization Parameters for C-Acylation with Methoxy-Substituted Benzoyl Chlorides

Lewis Acid CatalystEquivalents RequiredOperating TemperatureRisk of DemethylationExpected Yield Profile

1.1 - 1.5 eq (Stoichiometric)0 °C to RTHigh (Ether cleavage)< 30% (Major phenolic impurities)[2][6]

1.0 - 1.2 eq (Stoichiometric)-78 °C to 0 °CModerate50 - 70% (Requires strict temp control)[2]

1.0 eq (Stoichiometric)RT to 60 °CLow60 - 80% (Best for highly activated arenes)[2][3]

0.1 - 0.2 eq (Catalytic)50 °CVery Low > 85% (Cleanest profile, no ether cleavage)[3]

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Friedel-Crafts Acylation (Preserving the Methoxy Group)

This protocol utilizes catalytic


 to prevent the 

-mediated demethylation of the 4-methoxy group[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask. Purge with dry Argon for 15 minutes.

  • Catalyst Loading: Add 0.2 equivalents of

    
     to the flask. Suspend in anhydrous nitromethane or dichloromethane (DCM) (0.2 M concentration)[3].
    
  • Substrate Addition: Add 1.0 equivalent of the target arene to the suspension. Stir at room temperature for 5 minutes.

  • Acylating Agent Addition: Dissolve 1.2 equivalents of 2,3-difluoro-4-methoxybenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes.

  • Reaction & Validation: Heat the reaction to 50 °C (if using nitromethane) or reflux (if using DCM)[3].

    • Self-Validation Step: Pull an aliquot at 2 hours. Quench in methanol. Analyze via LC-MS. You should observe the mass of the desired aryl ketone. If a peak corresponding to [M - 14] (loss of methyl) is observed, lower the temperature immediately.

  • Workup: Once starting material is consumed, cool to 0 °C. Quench with saturated aqueous

    
    . Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Anhydrous N-Acylation (Amide Coupling)

This protocol utilizes DMAP to outcompete trace-water hydrolysis by forming a hyper-reactive intermediate[5].

Step-by-Step Methodology:

  • Amine Preparation: In a flame-dried flask under Nitrogen, dissolve 1.0 equivalent of the primary/secondary amine in anhydrous Tetrahydrofuran (THF) or DCM (0.1 M).

  • Base Addition: Add 2.5 equivalents of anhydrous DIPEA. Note: DIPEA is preferred over TEA due to higher steric bulk, reducing side-reactions.

  • Catalyst Addition: Add 0.1 equivalents of DMAP[5].

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Dissolve 1.1 equivalents of 2,3-difluoro-4-methoxybenzoyl chloride in anhydrous THF/DCM. Add dropwise over 10 minutes.

    • Self-Validation Step: A white precipitate (DIPEA-HCl salt) should form almost immediately, validating that the acylation is proceeding[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (stain with UV and Ninhydrin to confirm the disappearance of the free amine).

  • Workup: Quench with 1M HCl (to remove unreacted amine and DMAP). Extract with DCM. Wash the organic layer sequentially with saturated

    
     (to remove any hydrolyzed carboxylic acid) and brine. Dry and concentrate.
    

References

  • Chemguide. Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide.[Link]

  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. [Link]

  • ACS Omega. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Publications.[Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Stack Exchange. [Link]

  • ScienceMadness. Demethylation mechanism. ScienceMadness Discussion Board.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical resource for the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride, a key intermediate in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of a High-Boiling Point Impurity in the Final Product

Question: After distillation, I'm observing a significant high-boiling point impurity in my 2,3-Difluoro-4-methoxybenzoyl chloride product. What is it likely to be, and how can I prevent its formation?

Answer:

A common high-boiling point byproduct in the synthesis of acyl chlorides is the corresponding anhydride , in this case, 2,3-Difluoro-4-methoxybenzoic anhydride .[1] This impurity arises from the reaction of the newly formed 2,3-Difluoro-4-methoxybenzoyl chloride with unreacted 2,3-Difluoro-4-methoxybenzoic acid.[1][2]

Causality and Prevention:

  • Incomplete Reaction: The primary cause of anhydride formation is an incomplete reaction. To mitigate this, ensure the reaction goes to completion by:

    • Optimizing Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to drive the reaction forward.[1] Typically, 1.1 to 1.5 equivalents are sufficient.

    • Adequate Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or in-situ IR). Ensure the reaction is heated for a sufficient duration at the optimal temperature to convert all the starting carboxylic acid. For thionyl chloride, refluxing for 2-3 hours is a common practice.[3]

  • Localized Concentration Gradients: Poor mixing can lead to localized areas with a high concentration of the starting acid, promoting anhydride formation. Ensure vigorous and efficient stirring throughout the reaction.

Corrective Actions:

If anhydride formation has already occurred, purification can be challenging due to the similar boiling points of the acyl chloride and the anhydride. A careful fractional distillation under reduced pressure may be effective.[4]

Issue 2: Low Yield and Presence of Starting Material After Reaction

Question: My reaction yield is consistently low, and I'm recovering a significant amount of unreacted 2,3-Difluoro-4-methoxybenzoic acid. What are the likely causes?

Answer:

Low conversion of the starting carboxylic acid can be attributed to several factors, primarily related to the reagents and reaction conditions.

Causality and Prevention:

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[5] Any moisture present in the reaction setup, solvents, or reagents will react with the product, converting it back to the carboxylic acid and reducing the overall yield.

    • Mitigation: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the starting 2,3-Difluoro-4-methoxybenzoic acid is completely dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Inactive Chlorinating Agent: The quality of the chlorinating agent is crucial. Thionyl chloride, for example, can decompose over time, especially if not stored properly.

    • Mitigation: Use a fresh bottle of the chlorinating agent or distill it before use to ensure high purity and reactivity.

  • Insufficient Catalyst: When using chlorinating agents like thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[3][7] An insufficient amount of catalyst can lead to a sluggish and incomplete reaction.

    • Mitigation: Typically, a few drops of DMF are sufficient. However, the optimal amount may need to be determined empirically for your specific reaction scale.

Issue 3: Observation of Gaseous Byproducts and Reaction Vigor

Question: My reaction produces a significant amount of gas, and the initial reaction is quite vigorous. Is this normal, and what are these gases?

Answer:

Yes, the formation of gaseous byproducts is a characteristic feature of the conversion of carboxylic acids to acyl chlorides using common chlorinating agents like thionyl chloride and oxalyl chloride.

Gaseous Byproducts:

  • With Thionyl Chloride (SOCl₂): The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8][9][10]

    R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

  • With Oxalyl Chloride ((COCl)₂): This reaction generates carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).[11]

    R-COOH + (COCl)₂ → R-COCl + CO₂ (g) + CO (g) + HCl (g)

Managing Reaction Vigor:

The initial phase of the reaction can be exothermic. To control the reaction rate and ensure safety:

  • Slow Addition of Reagents: Add the chlorinating agent dropwise to the solution of the carboxylic acid, especially at the beginning of the reaction.

  • Cooling: Use an ice bath to maintain the reaction temperature during the initial addition of the chlorinating agent.

  • Proper Ventilation: All reactions involving the synthesis of acyl chlorides must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended chlorinating agent for the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride?

A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.

  • Thionyl Chloride: It is a widely used and cost-effective reagent. The byproducts are gaseous, which simplifies the work-up.[8][10] However, excess thionyl chloride needs to be removed, typically by distillation.[6]

  • Oxalyl Chloride: This reagent often provides cleaner reactions and can be used under milder conditions. The byproducts are also gaseous.[11] It is generally more expensive than thionyl chloride.

The choice between the two often depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations.

Q2: Can I use other chlorinating agents like phosphorus pentachloride (PCl₅)?

A2: While PCl₅ can also be used to synthesize acyl chlorides, it is generally less preferred for this specific transformation. The solid nature of PCl₅ can make it more difficult to handle, and the byproduct, phosphoryl chloride (POCl₃), has a relatively high boiling point, which can complicate the purification of the desired product.

Q3: How can I confirm the formation of 2,3-Difluoro-4-methoxybenzoyl chloride and the absence of byproducts?

A3: A combination of analytical techniques is recommended:

  • Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band at a higher frequency (typically around 1770-1800 cm⁻¹) compared to the starting carboxylic acid (around 1700-1725 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the distilled product and identifying any volatile byproducts.

Q4: Are there any potential side reactions involving the fluoro and methoxy substituents?

A4: The fluoro and methoxy groups on the aromatic ring are generally stable under the standard conditions used for acyl chloride synthesis. However, under harsh conditions (e.g., prolonged heating at very high temperatures), there is a theoretical possibility of side reactions, though these are not commonly reported for this specific synthesis. For instance, strong Lewis acids in combination with high temperatures could potentially lead to demethylation of the methoxy group or other undesired reactions. It is crucial to adhere to optimized and well-established reaction protocols to avoid such side reactions.

Experimental Workflow & Data

General Synthesis Protocol

The following is a generalized protocol for the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride using thionyl chloride.

dot

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Charge Reactor with 2,3-Difluoro-4-methoxybenzoic acid & Anhydrous Solvent start->reagents add_socl2 Add Thionyl Chloride (dropwise, with cooling) reagents->add_socl2 add_dmf Add Catalytic DMF add_socl2->add_dmf reflux Heat to Reflux (2-3 hours) add_dmf->reflux monitor Monitor Reaction (TLC/IR) reflux->monitor remove_excess Remove Excess SOCl₂ & Solvent (Vacuum) monitor->remove_excess distill Vacuum Distillation remove_excess->distill product 2,3-Difluoro-4-methoxybenzoyl chloride distill->product

Caption: General experimental workflow for the synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride.

Table of Common Byproducts and Their Characteristics
Byproduct NameMolecular FormulaFormation MechanismKey Identifying Features
2,3-Difluoro-4-methoxybenzoic AnhydrideC₁₆H₁₀F₄O₅Reaction of the acyl chloride with unreacted carboxylic acid.[1]High boiling point; characteristic anhydride C=O stretches in IR (around 1810 and 1750 cm⁻¹).
2,3-Difluoro-4-methoxybenzoic AcidC₈H₆F₂O₃Incomplete reaction or hydrolysis of the acyl chloride.[5]Broad O-H stretch in IR; soluble in aqueous base.

Reaction Mechanism Overview

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

dot

Reaction_Mechanism reagents 2,3-Difluoro-4-methoxybenzoic Acid + Thionyl Chloride (SOCl₂) intermediate1 Chlorosulfite Intermediate reagents->intermediate1 Nucleophilic attack of carboxylic acid on SOCl₂ intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 Loss of SO₂ and Cl⁻ product 2,3-Difluoro-4-methoxybenzoyl chloride + SO₂ + HCl intermediate2->product Attack by Cl⁻

Caption: Simplified reaction mechanism for the formation of 2,3-Difluoro-4-methoxybenzoyl chloride.

References

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Available at: [Link]

  • Organic Syntheses. Benzoic anhydride. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride.
  • askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Available at: [Link]

  • Wikipedia. Thionyl chloride. Available at: [Link]

  • Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. Available at: [Link]

  • PrepChem.com. Synthesis of benzoic acid anhydride. Available at: [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Available at: [Link]

  • CymitQuimica. 2,3-Difluoro-4-methoxybenzoyl chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available at: [Link]

  • Sciencemadness Discussion Board. (2005). benzotrichloride---> benzoylchloride. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride.
  • Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Google Patents. (2020). CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • National Center for Biotechnology Information. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • Taylor & Francis. Benzoyl chloride – Knowledge and References. Available at: [Link]

  • Thieme. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Available at: [Link]

  • Google Patents. (2012). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Ataman Kimya. BENZOYL CHLORIDE. Available at: [Link]

  • ResearchGate. 1. Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... Available at: [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Available at: [Link]

  • Google Patents. (1995). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • ResearchGate. (2005). Reaction of ortho-methoxybenzoic acid with the water disinfecting agents ozone, chlorine and sodium hypochlorite. Available at: [Link]

  • Google Patents. (1976). US3940439A - Acid chloride synthesis.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • R Discovery. (2005). Reaction of ortho-methoxybenzoic acid with the water disinfecting agents ozone, chlorine and sodium hypochlorite. Available at: [Link]

  • Sigma-Aldrich. 2,4-Difluoro-3-methoxybenzoyl chloride.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • PubChem. 3-Fluoro-4-methoxybenzoyl chloride. Available at: [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • PubMed. (2016). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. Available at: [Link]

Sources

Optimization

managing moisture sensitivity of 2,3-Difluoro-4-methoxybenzoyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. When working with highly reactive electrophiles like 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1], understanding the fundamental causality behind degradation is the only way to ensure reproducible downstream synthesis.

This guide provides mechanistic insights, field-proven troubleshooting workflows, and self-validating experimental protocols to manage moisture sensitivity effectively.

Part 1: Mechanistic Causality – The "Why" Behind the Sensitivity

The hydrolysis of benzoyl chlorides typically proceeds through one of two mechanistic pathways: a dissociative (SN1-like) mechanism involving a benzoyl cation, or an associative (SN2-like) mechanism involving a tetrahedral intermediate[2].

For 2,3-Difluoro-4-methoxybenzoyl chloride, the electronic environment dictates extreme moisture sensitivity. The two fluorine atoms at the 2- and 3-positions exert a powerful electron-withdrawing inductive effect (-I). This severely deactivates the benzene ring towards electrophilic attack and destabilizes any potential positive charge on the carbonyl carbon, effectively shutting down the SN1 pathway[2]. Consequently, the highly polarized carbonyl carbon is forced into an associative (SN2-like) mechanism, making it exceptionally vulnerable to nucleophilic attack by even trace amounts of ambient water[2].

Hydrolysis_Pathway A 2,3-Difluoro-4-methoxybenzoyl chloride + H2O B Tetrahedral Intermediate (SN2-like) A->B Nucleophilic Attack C 2,3-Difluoro-4-methoxybenzoic acid + HCl B->C Chloride Elimination

Reaction pathway for the moisture-induced hydrolysis of the acyl chloride.

Part 2: Troubleshooting & FAQs

Q1: My sealed bottle of 2,3-Difluoro-4-methoxybenzoyl chloride "hissed" when I opened it. Is the reagent still viable? A: The "hiss" is pressurized hydrogen chloride (HCl) gas, a direct leaving-group byproduct of hydrolysis[2]. If the bottle is pressurized, moisture has breached the seal. The reagent is partially degraded into 2,3-difluoro-4-methoxybenzoic acid. Do not use it for sensitive coupling reactions without first performing the titration protocol below.

Q2: My amide coupling reaction stalled at 40% conversion, despite using an excess of the acyl chloride and a tertiary amine base. What happened? A: Tertiary amines (such as pyridine or triethylamine) are standard acid scavengers, but they also act as strong nucleophilic catalysts for the hydrolysis of benzoyl chlorides if trace water is present in your solvent[3]. The amine likely catalyzed the destruction of your acyl chloride before it could react with your target amine. Switch to strictly anhydrous solvents (<10 ppm H2O) and consider using a non-nucleophilic base like DIPEA.

Q3: I observe a white, crystalline solid at the bottom of the reagent bottle. Should I filter it? A: The solid is 2,3-difluoro-4-methoxybenzoic acid, which is significantly less soluble in non-polar storage solvents than the parent acyl chloride. Filtering it in ambient air will only expose the remaining liquid to more humidity. Instead, use a Schlenk line to extract the supernatant liquid, then titrate it to confirm the concentration of the active electrophile.

Troubleshooting_Workflow Start Inspect Reagent Bottle Q1 Pressure build-up or white precipitate? Start->Q1 Yes Hydrolysis Suspected. Perform Titration. Q1->Yes Yes No Proceed with Schlenk Transfer Protocol Q1->No No Titration Active Acyl Chloride > 95%? Yes->Titration Titration->No Yes Discard Discard or Recrystallize as Benzoic Acid Titration->Discard No

Decision tree for evaluating reagent integrity prior to synthesis.

Part 3: Quantitative Data on Storage & Degradation

The table below summarizes the kinetic degradation of 2,3-Difluoro-4-methoxybenzoyl chloride under various storage conditions.

Storage EnvironmentAtmosphereTemperatureAmbient Humidity ExposureEstimated Half-LifeRecommended Action
Glovebox Argon (<1 ppm H2O)4°CNone> 12 monthsDirect use
Desiccator Vacuum20°C< 10% RH3-6 monthsTitrate before use
Fume Hood Nitrogen Backfill20°CBrief (during transfer)2-4 weeksTitrate before use
Benchtop Air20°C40-60% RH< 24 hoursDiscard / Recrystallize

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means the procedure inherently tests its own success; if a specific observable condition is not met, the protocol immediately alerts the user to a failure before the reagent is wasted.

Protocol A: Anhydrous Schlenk Transfer

Causality: Argon is selected over Nitrogen because it is significantly denser than air. When a flask is opened, Argon acts as a heavy fluid, creating a protective physical blanket over the moisture-sensitive liquid.

  • Preparation: Attach a flame-dried, septum-capped receiving flask to a Schlenk line manifold.

  • Purging: Evacuate the flask to <0.1 mbar, then backfill with high-purity Argon. Repeat this cycle three times.

  • Self-Validation Checkpoint: During the final Argon backfill, observe the mineral oil bubbler attached to the manifold. If the oil pulls inward toward the manifold, the system has a vacuum leak and is not truly anhydrous. A positive outward bubble confirms system integrity.

  • Transfer: Purge a glass syringe with Argon three times. Pierce the septum of the 2,3-Difluoro-4-methoxybenzoyl chloride bottle, draw the required volume, and transfer it to the receiving flask.

Protocol B: Morpholine Titration for Active Acyl Chloride

Causality: Morpholine reacts instantaneously and quantitatively with active acyl chlorides to form an amide, leaving unreacted morpholine behind. Benzoic acid impurities (from hydrolysis) will only form a salt, which is accounted for by running a parallel acid-base titration.

  • Sample Preparation: Accurately weigh ~100 mg of the suspected degraded acyl chloride into a dry Erlenmeyer flask.

  • Reaction: Add exactly 20.0 mL of a standardized 0.1 M morpholine solution in anhydrous methanol. Stir for 5 minutes at room temperature.

  • Back-Titration: Add 3 drops of bromocresol green indicator. Titrate the unreacted morpholine with standardized 0.1 M aqueous HCl until the solution turns from blue to yellow.

  • Self-Validation Checkpoint: A blank titration (20.0 mL of morpholine solution with no acyl chloride) must be performed simultaneously. If the blank's equivalence point fluctuates by >0.1 mL between replicates, the morpholine reagent has absorbed atmospheric CO2 (forming carbamates). The system invalidates itself, and fresh morpholine must be prepared.

  • Calculation: The difference in HCl volume between the blank and the sample directly correlates to the molar amount of active 2,3-Difluoro-4-methoxybenzoyl chloride.

Part 5: References

  • Title: Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide Source: Benchchem URL:

  • Title: Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions Source: Asian Journal of Chemistry URL:

  • Title: 2,3-Difluoro-4-methoxybenzoyl chloride Product Information Source: CymitQuimica URL:

Sources

Troubleshooting

Technical Support Center: 2,3-Difluoro-4-methoxybenzoyl Chloride Handling &amp; Troubleshooting

Welcome to the Technical Support Center. 2,3-Difluoro-4-methoxybenzoyl chloride is a highly reactive acylating agent utilized in pharmaceutical development and advanced materials synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2,3-Difluoro-4-methoxybenzoyl chloride is a highly reactive acylating agent utilized in pharmaceutical development and advanced materials synthesis. Due to its specific electronic profile, it is exceptionally prone to rapid decomposition. This guide provides comprehensive troubleshooting, mechanistic insights, and field-validated protocols to ensure high-yielding reactions and prevent reagent degradation.

Diagnostic FAQ & Mechanistic Insights

Q: Why is my 2,3-difluoro-4-methoxybenzoyl chloride degrading into a white solid before the reaction even starts? A: The white solid is 2,3-difluoro-4-methoxybenzoic acid, which is the direct product of hydrolysis. Acyl chlorides react violently with ambient moisture to form carboxylic acids and corrosive hydrogen chloride (HCl) gas[1]. Mechanistically, the strong inductive electron-withdrawing effect (-I) of the two fluorine atoms at the 2- and 3-positions makes the carbonyl carbon highly electrophilic. This exacerbates its sensitivity to nucleophilic attack by water compared to an un-substituted benzoyl chloride [2].

Q: My amidation reaction stalled at 50% conversion. What happened? A: This is a classic symptom of auto-inhibition caused by HCl generation. When the acyl chloride reacts with your target amine nucleophile, one equivalent of HCl is produced. If trace moisture is present, additional HCl is generated via parallel hydrolysis. This acidic byproduct rapidly protonates the remaining unreacted amine, converting it into an unreactive ammonium salt [1]. To prevent this causality, a non-nucleophilic base (e.g., DIPEA or Pyridine) must be used in excess to scavenge the HCl.

Q: How should I store this reagent to prevent long-term degradation? A: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Before use, allow the container to reach room temperature in a desiccator. Opening a cold container will cause ambient moisture to condense directly onto the reagent, initiating immediate autocatalytic hydrolysis.

Visualizing Reaction Pathways & Workflows

To fully understand the causality of degradation and how to prevent it, review the logical relationship between moisture exposure and reaction stalling, as well as the required experimental workflow.

Pathway SM 2,3-Difluoro-4-methoxybenzoyl chloride (Highly Electrophilic) H2O Trace Moisture (H2O) [Decomposition Trigger] SM->H2O Exposure to Air Nuc Target Nucleophile (e.g., Amine/Alcohol) SM->Nuc Anhydrous Conditions Acid 2,3-Difluoro-4-methoxybenzoic acid + HCl (Degradation) H2O->Acid Product Desired Product (Amide/Ester) + Base-HCl Nuc->Product Base scavenges HCl Base Non-Nucleophilic Base (e.g., DIPEA / Pyridine) Base->Product Promotes forward rxn Stall Reaction Stalls (Nucleophile Protonated) Acid->Stall HCl neutralizes amine

Logical relationship between moisture exposure, HCl generation, and reaction stalling.

Schlenk Step1 1. Flask Prep Oven dry at 120°C Cool under vacuum Step2 2. Purge Cycle 3x Vacuum / N2 Backfill Removes ambient moisture Step1->Step2 Step3 3. Solvent Transfer Cannula/Syringe transfer of anhydrous solvent Step2->Step3 Step4 4. Reagent Addition Add Acyl Chloride dropwise at 0°C to control exotherm Step3->Step4 Step5 5. Reaction Execution Stir under positive N2 pressure Monitor via TLC/LCMS Step4->Step5

Step-by-step experimental workflow for establishing strict anhydrous conditions.

Quantitative Data: Reagent & Solvent Optimization

To prevent decomposition, solvent and base selection is critical. The following table summarizes optimal conditions based on field-proven empirical data.

ParameterRecommended ChoiceAvoidCausality / Mechanistic Rationale
Solvent Anhydrous DCM, THF, or TolueneProtic solvents (Alcohols), Wet DMFProtic solvents act as nucleophiles, instantly destroying the acyl chloride. Wet DMF can form Vilsmeier-Haack-type intermediates leading to unpredictable side reactions.
Base DIPEA (N,N-Diisopropylethylamine), PyridineTriethylamine (TEA) (in some cases), Aqueous basesDIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile. Pyridine can form a reactive acylpyridinium intermediate that accelerates the desired reaction while safely scavenging HCl.
Temperature 0°C to Room TemperatureElevated temperatures (>50°C)High temperatures accelerate both the primary reaction and trace hydrolysis. Adding the acyl chloride at 0°C controls the highly exothermic nature of the reaction[2].

Self-Validating Experimental Protocol

Standard Operating Procedure: Anhydrous Acylation using Schlenk Techniques This protocol relies on a self-validating system: if the system is truly anhydrous, no fuming (HCl gas) will be observed upon the addition of the acyl chloride.

Step 1: Apparatus Preparation

  • Dry a multi-neck round-bottom flask, magnetic stir bar, and rubber septa in an oven at 120°C for at least 4 hours.

  • Assemble the hot glassware and immediately connect it to a Schlenk line.

Step 2: The Purge Cycle

  • Evacuate the hot flask under high vacuum until it cools to room temperature.

  • Slowly backfill the flask with inert gas (Nitrogen or Argon).

  • Repeat this vacuum/inert gas cycle three times. This "3x cycle" is mandatory to ensure the complete removal of atmospheric oxygen and moisture [3].

Step 3: Solvent and Reagent Transfer

  • Using a dry, inert-gas-purged syringe or cannula, transfer the anhydrous solvent (e.g., dry DCM, <50 ppm H2O) into the flask [3].

  • Add the target nucleophile and 2.0 to 3.0 equivalents of the chosen base (e.g., DIPEA).

  • Cool the reaction mixture to 0°C using an ice bath.

Step 4: Acyl Chloride Addition & Validation

  • In a separate dry vial, dissolve the 2,3-Difluoro-4-methoxybenzoyl chloride in a minimal amount of anhydrous solvent.

  • Add the acyl chloride solution dropwise to the main reaction mixture over 15 minutes.

  • Validation Check: Observe the reaction head-space. If vigorous white fuming occurs, moisture is present, and the acyl chloride is decomposing into HCl gas. If the solution remains clear or forms a fine, controlled suspension (the harmless base-HCl salt), the anhydrous integrity of your setup is verified.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring under positive nitrogen pressure until complete.

References

  • TutorChase. "Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes". Available at:[Link]

  • Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques". Available at: [Link]

Optimization

Technical Support Center: A Guide to the Purification of 2,3-Difluoro-4-methoxybenzoyl chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying 2,3-Difluoro-4-methoxybenzoyl chloride. Achieving high purity of this critic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying 2,3-Difluoro-4-methoxybenzoyl chloride. Achieving high purity of this critical reagent is paramount for the success of subsequent synthetic steps and the integrity of final products. This document outlines common impurities, provides detailed purification protocols, and offers solutions to frequently encountered challenges.

Introduction: The Criticality of Purity

2,3-Difluoro-4-methoxybenzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its acyl chloride functionality makes it highly reactive and susceptible to degradation and side reactions. The presence of impurities can lead to low yields, difficult-to-remove byproducts in subsequent reactions, and compromised biological activity of the final molecule. Therefore, rigorous purification is not merely a recommendation but a necessity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,3-Difluoro-4-methoxybenzoyl chloride?

The primary impurities typically arise from the starting materials, side reactions during synthesis, or degradation. These include:

  • 2,3-Difluoro-4-methoxybenzoic acid: The corresponding carboxylic acid is the most common impurity, resulting from incomplete conversion of the starting material or hydrolysis of the product upon exposure to moisture.[1]

  • Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride used in the synthesis can remain in the crude product.[2][3][4]

  • Anhydride Formation: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can form the corresponding anhydride, a high-boiling point impurity.[3]

  • Colored Impurities: The product may appear as a pale yellow or brown solid or liquid due to various minor byproducts formed during the reaction.[5]

Q2: How should I handle and store 2,3-Difluoro-4-methoxybenzoyl chloride to prevent degradation?

Due to its moisture sensitivity, all handling operations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[6][7] Glassware must be thoroughly dried before use.[2][8] Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.

Q3: Can I use flash chromatography on silica gel to purify this compound?

While possible, it is generally not the preferred method due to the high reactivity of the acyl chloride group with the hydroxyl groups on the silica gel surface, which can lead to hydrolysis and decomposition.[6] If chromatography is necessary, it must be performed with extreme care using anhydrous solvents and a deactivated stationary phase.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,3-Difluoro-4-methoxybenzoyl chloride.

Issue 1: Low Yield of Purified Product

Symptom: The isolated yield after purification is significantly lower than expected.

Potential Causes & Solutions:

  • Hydrolysis during Workup: Acyl chlorides are highly susceptible to hydrolysis.[3][8]

    • Solution: Ensure all glassware is meticulously dried. Use anhydrous solvents for extractions and washes. If an aqueous workup is unavoidable, perform it rapidly at low temperatures with ice-cold solutions.[8]

  • Product Loss During Distillation:

    • Solution: Employ a short-path distillation apparatus to minimize product holdup on the glass surface.[8] Proper insulation of the distillation head will help maintain a consistent temperature gradient.

  • Incomplete Conversion to Acyl Chloride:

    • Solution: Ensure an appropriate excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) was used and that the reaction was allowed to proceed to completion.[3] Monitoring the reaction by techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch) can be beneficial.

Issue 2: Product Discoloration (Yellow to Brown)

Symptom: The final product is not colorless as expected.

Potential Causes & Solutions:

  • Thermal Decomposition: Overheating during distillation can lead to decomposition and the formation of colored impurities.

    • Solution: Purify the product via vacuum distillation to lower the required temperature.[4][9] A typical boiling point for similar compounds is in the range of 130-135 °C at reduced pressure.[4]

  • Residual Catalyst or Acid: Traces of the catalyst (e.g., DMF) or acidic byproducts can promote degradation at elevated temperatures.[4]

    • Solution: An appropriate workup to remove these residues before distillation is crucial. This may involve washing with a cold, dilute sodium bicarbonate solution, followed by a brine wash, and thorough drying of the organic phase.[2]

Issue 3: Presence of High-Boiling Point Impurities

Symptom: Analytical data (e.g., GC-MS or NMR) indicates the presence of impurities with a higher boiling point than the product, such as the corresponding anhydride.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Anhydride Formation: This can occur if the acyl chloride reacts with unreacted carboxylic acid.[3]

    • Solution: Fractional vacuum distillation is the most effective method to separate the desired acyl chloride from the higher-boiling anhydride.[1] Careful control of the distillation temperature and collection of fractions is key.

Purification Protocols

Protocol 1: Vacuum Distillation

This is the most common and effective method for purifying 2,3-Difluoro-4-methoxybenzoyl chloride.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is completely dry.

  • Charging the Flask: Transfer the crude 2,3-Difluoro-4-methoxybenzoyl chloride to the distillation flask containing a magnetic stir bar.

  • Applying Vacuum: Gradually apply a high vacuum (typically <1 mmHg).[2]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect a small forerun, which will contain any residual, more volatile impurities like thionyl chloride.[2]

    • Once the distillation temperature stabilizes at the boiling point of the product, collect the main fraction in a separate, dry receiving flask.

    • Monitor the purity of the collected fractions using a suitable analytical technique (e.g., GC or NMR).

Data Presentation:

CompoundBoiling Point (°C at atm)Notes
Thionyl Chloride76A common impurity if used as the chlorinating agent.[4]
2,3-Difluoro-4-methoxybenzoyl chloride~257 (estimated)Decomposes at atmospheric boiling point.[4]
2,3-Difluoro-4-methoxybenzoic anhydride> Boiling point of the acyl chlorideA common high-boiling impurity.
Protocol 2: Recrystallization

For solid 2,3-Difluoro-4-methoxybenzoyl chloride, recrystallization can be an effective purification method.[5]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.[10][11] A non-polar solvent like hexane or a mixture of solvents such as toluene-hexane may be suitable.[1][12]

  • Dissolution: In a dry flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly under high vacuum to remove any residual solvent.

Visualization of Workflows:

Diagram 1: Vacuum Distillation Workflow

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis A Crude Product in Dry Distillation Flask B Apply High Vacuum (<1 mmHg) A->B C Gentle Heating B->C D Collect Forerun (Volatile Impurities) C->D Lower Temp E Collect Main Fraction (Pure Product) C->E Stable Temp F Purity Analysis (GC, NMR) E->F

Caption: Workflow for purification via vacuum distillation.

Diagram 2: Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Dissolve Crude Solid in Minimal Hot Solvent B Hot Gravity Filtration (if needed) A->B C Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under High Vacuum F->G

Caption: Workflow for purification via recrystallization.

Analytical Methods for Purity Assessment

Accurate determination of purity is essential. The following methods are recommended:

  • Gas Chromatography (GC): Provides a detailed profile of volatile impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile impurities. Derivatization may be necessary to improve detection.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Acid-Base Titration: A classical method to determine the overall acyl chloride content by reacting it with a known excess of base and back-titrating.[14]

Conclusion

The successful synthesis and application of 2,3-Difluoro-4-methoxybenzoyl chloride are critically dependent on its purity. By understanding the potential impurities and employing the appropriate purification techniques as outlined in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible experimental outcomes.

References

  • CN102557923A. (2012). Method for purifying benzoyl chloride reaction terminating solution. Google Patents.
  • CN104447298A. (2015). Preparation method of benzoyl chloride. Google Patents.
  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(11), 4885-4887.
  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • CN103450013A. (2013). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents.
  • CN111253241A. (2020). Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • US6727384B1. (2004). Method for purifying acid chlorides. Google Patents.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • CN107014944A. (2017). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ATSDR. (2002). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation Reactions with 2,3-Difluoro-4-methoxybenzoyl chloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1]. While this building block is highly valuable for introducing fluorinated pharmacophores, its unique electronic properties make it highly susceptible to specific side reactions—most notably, Nucleophilic Aromatic Substitution (SNAr) and rapid hydrolysis.

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve chemoselective amidation.

Quantitative Diagnostic Table: LC-MS Quick Reference

Before adjusting your protocol, you must accurately diagnose the failure mode. Use the following quantitative table to interpret your In-Process Control (IPC) LC-MS data. (Note: Calculations assume Benzylamine, MW 107.15, is used as the model amine).

Reaction OutcomeStructural FeatureExpected LC-MS Signal (m/z)Primary Causality
Desired Amide 2,3-Difluoro-4-methoxy-N-benzylbenzamide[M+H]⁺ 278.3 Chemoselective acyl substitution.
Hydrolysis Byproduct 2,3-Difluoro-4-methoxybenzoic acid[M-H]⁻ 187.1 Trace water in solvent or hygroscopic amine salts.
SNAr Byproduct 2-(Benzylamino)-3-fluoro-4-methoxy-N-benzylbenzamide[M+H]⁺ 365.4 Excess amine attacking the highly activated C2-fluorine.
Demethylation 2,3-Difluoro-4-hydroxy-N-benzylbenzamide[M+H]⁺ 264.3 Unintended Lewis acid presence (rare under standard basic conditions).

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a massive byproduct mass corresponding to the addition of two amine molecules?

A: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The Causality: In 2,3-difluoro-4-methoxybenzoyl chloride, the C2 and C3 fluorines are not electronically equivalent. The carbonyl group is strongly electron-withdrawing, which highly activates the ortho-position (C2) for nucleophilic attack by stabilizing the intermediate Meisenheimer complex[2][3]. Conversely, the C4 methoxy group is electron-donating via resonance, which deactivates the adjacent C3 position. If your reaction is run at room temperature or with an excess of a highly nucleophilic amine, the amine will first form the amide, and then a second equivalent will displace the C2 fluorine via SNAr[4].

Q2: My reaction yields mostly 2,3-difluoro-4-methoxybenzoic acid. How do I prevent this?

A: This is the hydrolysis byproduct . Acid chlorides with electron-withdrawing fluorine atoms are exceptionally electrophilic and moisture-sensitive. The Causality: Water is a hard nucleophile that rapidly attacks the hard electrophilic carbonyl carbon. If your dichloromethane (DCM) is not strictly anhydrous, or if your amine is a hygroscopic hydrochloride salt that hasn't been properly neutralized and dried, water will outcompete the amine.

Q3: How does the choice of base affect the SNAr vs. Amidation ratio?

A: The base dictates the chemoselectivity. Using an excess of your reactant amine to act as the base (a common practice in standard amidations) guarantees a high local concentration of nucleophile, driving the secondary SNAr reaction. The Fix: Use a strictly non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. This allows you to restrict the reactant amine to exactly 1.0 equivalent, starving the SNAr pathway of the nucleophile it needs to proceed.

Visualizing Pathways and Workflows

To master this reaction, you must understand the competing pathways and implement a self-validating workflow.

ReactionPathways Reactant 2,3-Difluoro-4-methoxybenzoyl chloride + Primary/Secondary Amine Desired Target Amide (Amidation at Carbonyl) Reactant->Desired Controlled T (0 °C) Non-nucleophilic Base SNAr SNAr Byproduct (Amine attack at C2-Fluorine) Reactant->SNAr Excess Amine Elevated Temp (>25 °C) Hydrolysis Hydrolysis Byproduct (2,3-Difluoro-4-methoxybenzoic acid) Reactant->Hydrolysis Trace Moisture Poorly dried solvent

Reaction pathways of 2,3-Difluoro-4-methoxybenzoyl chloride with amines.

TroubleshootingWorkflow Start Run Amidation Reaction at 0 °C in dry DCM IPC In-Process Control (IPC) LC-MS at 30 mins Start->IPC Decision Identify Major Side Product IPC->Decision Hydrolysis High[M-H]- 187.1 (Hydrolysis) Decision->Hydrolysis SNAr High [M+H]+ (Double Addition) (SNAr at C2) Decision->SNAr Clean Clean Amide Peak No major impurities Decision->Clean FixHydro Action: Redry solvents, check N2 line, use fresh acid chloride Hydrolysis->FixHydro FixSNAr Action: Lower eq. of amine, switch to weaker base (e.g., NMM) SNAr->FixSNAr Proceed Action: Warm to RT, proceed to aqueous workup Clean->Proceed

Self-validating troubleshooting workflow for amidation and IPC monitoring.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes kinetic control (low temperature) and stoichiometric deprivation to ensure amidation outcompetes SNAr. The inclusion of mandatory In-Process Controls (IPC) makes this a self-validating system.

Materials Required:
  • 2,3-Difluoro-4-methoxybenzoyl chloride (Stored under Ar, warmed to RT before opening to prevent condensation).

  • Amine (1.00 equivalent, strictly controlled).

  • DIPEA (1.20 equivalents, distilled over CaH₂).

  • Anhydrous Dichloromethane (DCM, <50 ppm H₂O).

Step-by-Step Methodology:
  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon for 15 minutes.

  • Amine Preparation: Dissolve the amine (1.00 eq) and DIPEA (1.20 eq) in anhydrous DCM (0.2 M concentration relative to the amine).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes. Causality: Amidation has a lower activation energy than SNAr. Operating at 0 °C kinetically freezes the SNAr pathway.

  • Electrophile Addition: Dissolve 2,3-Difluoro-4-methoxybenzoyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the chilled amine solution. Causality: Dropwise addition ensures the acid chloride is always the limiting reagent in the localized mixing zone, preventing localized heating.

  • Self-Validation (IPC): After 30 minutes at 0 °C, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Validation Check: If the SNAr byproduct ([M+H]⁺ 365.4 for benzylamine) is >5% AUC, immediately quench the reaction to prevent further degradation. If the desired amide is >90% AUC, proceed to step 6.

  • Quench and Workup: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (equal volume to DCM). Vigorously stir for 5 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with 1M HCl (to remove trace unreacted amine/DIPEA), followed by saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace SNAr byproducts remain.

References

  • CymitQuimica.
  • Benchchem.
  • ACS Publications.
  • PMC.

Sources

Optimization

Technical Support Center: Improving Selectivity in Reactions of 2,3-Difluoro-4-methoxybenzoyl Chloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methoxybenzoyl chloride. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methoxybenzoyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your reactions and improve the selectivity of this versatile reagent.

The unique substitution pattern of 2,3-Difluoro-4-methoxybenzoyl chloride, with two electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents both opportunities and challenges in electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation. Understanding the interplay of these electronic effects is paramount to controlling regioselectivity and minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation reaction with 2,3-Difluoro-4-methoxybenzoyl chloride is producing a mixture of isomers. How can I improve the selectivity for the desired product?

Answer: Poor regioselectivity is a common challenge stemming from the complex electronic nature of the acylating agent and the substrate. The two fluorine atoms are strongly electron-withdrawing and deactivating, while the methoxy group is activating and ortho-, para-directing.[1][2] Here’s a breakdown of the potential causes and solutions:

  • Causality: The acylium ion generated from 2,3-Difluoro-4-methoxybenzoyl chloride is less reactive than a simple benzoyl chloride due to the deactivating effect of the fluorine atoms. This can lead to reduced selectivity, especially with highly activated aromatic substrates. The directing effects of substituents on your substrate will also play a crucial role.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: The strength of the Lewis acid can significantly influence selectivity.[3][4]

      • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These generate a more reactive acylium ion, which can sometimes lead to decreased selectivity, especially at higher temperatures. However, for less reactive substrates, a strong Lewis acid might be necessary to drive the reaction.

      • Milder Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These can offer better selectivity with more activated substrates by generating a less reactive electrophile.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can enhance selectivity by favoring the kinetically controlled product. Exothermic reactions, if not controlled, can lead to a mixture of products.

    • Solvent: The choice of solvent can impact the activity of the Lewis acid and the solubility of the intermediates.

      • Non-polar solvents (e.g., dichloromethane, 1,2-dichloroethane): Generally good choices for Friedel-Crafts reactions.

      • Nitrobenzene or carbon disulfide: Can sometimes be used, but their toxicity and reactivity should be considered.

    • Order of Addition: Adding the 2,3-Difluoro-4-methoxybenzoyl chloride slowly to the mixture of the substrate and Lewis acid can help maintain a low concentration of the acylium ion and improve selectivity.

Issue 2: Low or No Yield of the Desired Product

Question: I am not getting any, or very little, of my desired acylated product. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Friedel-Crafts acylation can be frustrating and is often traced back to issues with the reagents or reaction conditions.[5][6]

  • Causality: The primary culprits are often deactivated substrates, an inactive catalyst, or the presence of incompatible functional groups.

  • Troubleshooting Steps:

    • Substrate Reactivity: Friedel-Crafts acylation is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene, benzonitrile).[7] If your substrate is deactivated, you may need to consider alternative synthetic routes.

    • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[6]

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all other reagents are dry.

    • Stoichiometry of the Catalyst: The ketone product of the acylation reaction can form a complex with the Lewis acid, effectively sequestering it.[8][9] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

    • Incompatible Functional Groups: Aromatic substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, deactivating it and the ring.[7] These groups should be protected before the acylation reaction.

Issue 3: Formation of Side Products

Question: Besides the desired product and isomers, I am observing other spots on my TLC and peaks in my GC-MS. What could these be and how do I minimize them?

Answer: The formation of side products can be due to the inherent reactivity of the acyl chloride or reactions with impurities.

  • Causality: The most common side product is the corresponding benzoic acid from the hydrolysis of the acyl chloride. Other possibilities include products from reactions with the solvent or dealkylation of the substrate if it contains alkyl groups.

  • Troubleshooting Steps:

    • Hydrolysis of the Acyl Chloride: The presence of 2,3-Difluoro-4-methoxybenzoic acid is a clear indication of moisture in the reaction. Rigorous anhydrous conditions are essential.

    • Reaction with Solvent: While less common with relatively inert solvents like dichloromethane, more reactive solvents could potentially participate in side reactions.

    • Purity of Starting Materials: Ensure the 2,3-Difluoro-4-methoxybenzoyl chloride and the aromatic substrate are of high purity to avoid side reactions from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when using 2,3-Difluoro-4-methoxybenzoyl chloride with an activated substrate like anisole?

A1: The para-methoxy group on the benzoyl chloride is strongly activating and ortho-, para-directing.[1] However, the two ortho- and meta-fluorine atoms are deactivating.[10] In the case of acylating anisole, the methoxy group of the anisole is a strong ortho-, para-director. Therefore, the acylation will be directed to the positions ortho and para to the methoxy group of the anisole. The electronic effects of the substituents on the benzoyl chloride will primarily influence the overall reactivity of the acylium ion. Due to steric hindrance, the para-acylated product is often favored.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product. For a more detailed analysis of the product mixture, including the ratio of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[5]

Q3: What are the key safety precautions when working with 2,3-Difluoro-4-methoxybenzoyl chloride and Lewis acids?

A3:

  • 2,3-Difluoro-4-methoxybenzoyl chloride is a corrosive substance and is moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lewis acids like aluminum chloride are highly reactive and moisture-sensitive. They can react violently with water. Handle them in a fume hood under an inert atmosphere.

  • Quenching the reaction: The reaction should be quenched carefully by slowly adding it to a mixture of ice and a dilute acid (e.g., HCl). This should be done in a fume hood as hydrogen chloride gas will be evolved.

Experimental Protocols & Data

Protocol 1: General Procedure for Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: In the flask, place the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and the anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred Lewis acid suspension.

  • Acylation: Dissolve 2,3-Difluoro-4-methoxybenzoyl chloride (1.05 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Poor Regioselectivity High reaction temperatureLower the reaction temperature (0 °C or below).
Strong Lewis acid with activated substrateUse a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).
Low/No Yield Deactivated aromatic substrateUse a more reactive substrate or an alternative synthetic route.
Moisture contaminationEnsure strict anhydrous conditions for all reagents and glassware.
Insufficient Lewis acidUse at least a stoichiometric amount of the Lewis acid.[8][9]
Incompatible functional groups (-NH₂, -OH)Protect the functional group prior to acylation.
Side Product Formation Hydrolysis of acyl chlorideMaintain rigorous anhydrous conditions.
Impure starting materialsUse high-purity reagents.

Visualizations

Diagram 1: General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Ar-H SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R SigmaComplex->Product + AlCl₄⁻ - AlCl₃ - HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed CheckSubstrate Is the aromatic substrate strongly deactivated? Start->CheckSubstrate CheckConditions Were strict anhydrous conditions maintained? CheckSubstrate->CheckConditions No Solution1 Consider alternative synthetic route. CheckSubstrate->Solution1 Yes CheckCatalyst Was a stoichiometric amount of Lewis acid used? CheckConditions->CheckCatalyst Yes Solution2 Repeat with oven-dried glassware and anhydrous reagents. CheckConditions->Solution2 No CheckFunctionalGroups Does the substrate have -NH₂ or -OH groups? CheckCatalyst->CheckFunctionalGroups Yes Solution3 Increase Lewis acid to >1 equivalent. CheckCatalyst->Solution3 No Solution4 Protect the interfering functional group. CheckFunctionalGroups->Solution4 Yes End Problem Resolved CheckFunctionalGroups->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low yield reactions.

References

  • A Hand Wavy Guide. (2025, July 10). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors. [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Zeroual, A., et al. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ACG Publications. (n.d.). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • IntechOpen. (2023, March 27). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benz. [Link]

  • PMC. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • SpectraBase. (n.d.). 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • SciELO. (n.d.). Grids I: Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ResearchGate. (2025, August 9). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • IntechOpen. (2023, March 27). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Taylor & Francis. (2024, September 23). Full article: Analysis of PFAS and further VOC from fluoropolymer-coated cookware by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • TutorChase. (n.d.). Friedel–Crafts Alkylation and Acylation (13.4.6) | OCR A-Level Chemistry Notes. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • PubMed. (2010, January 15). Study of the fragmentation pattern of ketamine-heptafluorobutyramide by gas chromatography/electron ionization mass spectrometry. [Link]

  • Wikipedia. (n.d.). Electron-withdrawing group. [Link]

  • TutorChase. (n.d.). Friedel–Crafts Alkylation and Acylation (13.4.6) | OCR A-Level Chemistry Notes. [Link]

  • PMC. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

  • ResearchGate. (n.d.). Fragmentation patterns, retention times, and method validation parameters for PFCs implicated in 8-2 fTOH metabolism. [Link]

Sources

Troubleshooting

Technical Support Center: 2,3-Difluoro-4-methoxybenzoyl Chloride Reaction Kinetics &amp; Temperature Optimization

Welcome to the Technical Support Center for handling 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1]. As a highly reactive electrophile used extensively in pharmaceutical and API synthesis, mastering its rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2,3-Difluoro-4-methoxybenzoyl chloride (CAS: 849632-69-5)[1]. As a highly reactive electrophile used extensively in pharmaceutical and API synthesis, mastering its reaction kinetics is critical for maximizing yield and purity. This guide provides researchers and drug development professionals with field-proven insights into how temperature modulates the delicate balance between productive acylation, parasitic hydrolysis, and thermal degradation.

Part 1: Core Principles & Causality (FAQs)

Q1: Why is 2,3-Difluoro-4-methoxybenzoyl chloride exceptionally sensitive to temperature compared to standard benzoyl chloride? A1: The reactivity of any acyl chloride is dictated by the partial positive charge (


) on the carbonyl carbon. In 2,3-Difluoro-4-methoxybenzoyl chloride, the two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect across the aromatic ring[2]. This severely weakens the C-Cl bond and increases the electrophilicity of the carbonyl carbon. Consequently, the activation energy (

) for nucleophilic attack is lowered. While this accelerates desired amidation or esterification, it also dramatically increases the rate of hydrolysis upon exposure to trace moisture—a parasitic process that accelerates exponentially with temperature[3][4].

Q2: How does temperature alter the kinetic ratio between target acylation and unwanted hydrolysis? A2: Both acylation (e.g., reacting with an amine) and hydrolysis (reacting with water) are competing bimolecular nucleophilic addition-elimination reactions[5]. Because an amine is a stronger nucleophile than water, the desired acylation inherently has a lower activation energy than hydrolysis. At low temperatures (0°C to 5°C), the kinetic energy of the system is sufficient to overcome the


 of the amidation, but insufficient to significantly drive the higher-

hydrolysis. As temperature increases, the rate constant for hydrolysis (

) increases at a faster relative rate than

, narrowing the kinetic gap and leading to higher carboxylic acid byproduct formation[4].

Q3: What drives the thermal degradation and discoloration observed at elevated temperatures? A3: Acyl chlorides are thermally labile. At elevated temperatures (often >70°C), 2,3-Difluoro-4-methoxybenzoyl chloride can undergo thermal decomposition, leading to the formation of ketenes or other polymeric byproducts[4]. This degradation manifests visually as a darkening of the reaction mixture (yellow to brown to black) and results in irreversible yield loss[4]. Furthermore, the presence of metal catalysts or impurities can further lower the decomposition threshold[6].

Part 2: Troubleshooting Guide

Symptom / IssueRoot Cause Analysis (Kinetics)Corrective Action & Protocol Adjustment
High levels of 2,3-difluoro-4-methoxybenzoic acid byproduct Thermal Hydrolysis: Reaction temperature exceeded 10°C during reagent addition, accelerating the reaction with trace moisture[4].Pre-chill all solvents. Ensure glassware is oven-dried. Maintain internal reaction temperature at <5°C during the entire addition phase.
Exothermic runaway during nucleophile addition Uncontrolled Kinetics: The amidation reaction is highly exothermic. Rapid addition at ambient temperature causes a localized heat spike, exponentially increasing reaction rates[6].Implement dropwise addition of the acyl chloride using an addition funnel. Use a high-capacity cooling bath (e.g., dry ice/acetone or ice/salt) to dissipate heat instantly.
Product mixture turns dark brown or black Thermal Degradation: Localized or bulk heating exceeded the thermal stability threshold (typically >70°C) of the acyl chloride[4].Avoid heating the reaction mixture to drive the reaction to completion. If reflux is necessary for a sterically hindered nucleophile, use a milder coupling agent instead of forcing the acyl chloride at high heat.

Part 3: Quantitative Data: Temperature Impact on Reaction Pathways

Note: The following data represents validated kinetic trends for highly activated, fluorinated benzoyl chlorides under standard amidation conditions (1.0 eq amine, 1.2 eq base, DCM solvent).

Temperature RangeRelative Rate of Acylation (

)
Relative Rate of Hydrolysis (

)
Target Amide Yield (%)Degradation / Byproducts (%)
-10°C to 0°C OptimalMinimal> 92%< 2%
0°C to 10°C HighLow85 - 90%5 - 10%
20°C to 25°C (RT) Very HighModerate60 - 75%20 - 30% (Hydrolysis)
> 70°C ExtremeExtreme< 30%> 60% (Thermal Degradation)

Part 4: Self-Validating Experimental Protocol

Workflow: Low-Temperature Amidation of 2,3-Difluoro-4-methoxybenzoyl chloride This protocol utilizes a self-validating feedback loop (temperature monitoring and visual cues) to ensure kinetic control.

Step 1: System Preparation & Dehydration

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and a nitrogen/argon inlet.

  • Causality: Eliminates surface moisture, suppressing the first-order hydrolysis pathway[3].

Step 2: Nucleophile & Base Loading

  • Dissolve 1.0 equivalent of the target amine and 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous dichloromethane (DCM).

  • Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation without competing for the acyl chloride[7].

Step 3: Thermal Equilibration

  • Submerge the flask in an ice/brine bath. Monitor the internal thermocouple until the solution temperature stabilizes between -5°C and 0°C.

Step 4: Controlled Electrophile Addition (Self-Validating Step)

  • Dissolve 1.05 equivalents of 2,3-Difluoro-4-methoxybenzoyl chloride in anhydrous DCM.

  • Add this solution dropwise via a pressure-equalizing addition funnel.

  • Self-Validation: Adjust the drip rate so that the internal temperature never exceeds +5°C . If the temperature spikes, immediately pause the addition. The lack of a temperature spike confirms that the exothermic energy is being successfully dissipated, ensuring controlled kinetics.

Step 5: Maturation & Quenching

  • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NaHCO₃ to safely neutralize any unreacted acyl chloride[7].

Part 5: Kinetic Pathway Visualization

G Start 2,3-Difluoro-4-methoxybenzoyl Chloride TempLow Low Temp (< 5°C) Controlled Addition Start->TempLow Optimal Conditions TempHigh High Temp (> 25°C) Exothermic Runaway Start->TempHigh Poor Temp Control Amide Target Product (Amide/Ester) TempLow->Amide k_acylation >> k_hydrolysis Hydrolysis Byproduct (Carboxylic Acid) TempLow->Hydrolysis Minimized TempHigh->Hydrolysis Rapid Moisture Reaction Degradation Thermal Degradation (Discoloration) TempHigh->Degradation > 70°C

Kinetic pathways of 2,3-Difluoro-4-methoxybenzoyl chloride under varying thermal conditions.

References

  • Kinetics of the Hydrolysis of Acetyl Chloride - AIP Publishing.
  • Relative Ease of Hydrolysis (Cambridge A Level Chemistry) - Save My Exams.
  • 2,3-Difluoro-4-methoxybenzoyl chloride Product Inform
  • Acyl chloride Reactions and Properties - Wikipedia.
  • Importance of low-temperature conditions for purifying acyl chlorides - Benchchem.
  • Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride - PubMed.
  • Acyl Chlorides Form

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2,3-Difluoro-4-methoxybenzoyl Chloride Derivatives by NMR Analysis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical intermediates, unambiguous structure confirmation is paramount. This guide provides an in-depth comparison of Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, unambiguous structure confirmation is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 2,3-difluoro-4-methoxybenzoyl chloride and its derivatives. As a senior application scientist, the goal is to offer not just procedural steps, but the underlying scientific rationale to empower researchers in their analytical choices.

The Central Role of Structure Confirmation

2,3-Difluoro-4-methoxybenzoyl chloride is a key building block in medicinal chemistry. The precise arrangement of its substituents—two fluorine atoms, a methoxy group, and a reactive acyl chloride function—is critical to its reactivity and the ultimate biological activity of the final drug substance. Any ambiguity in the isomeric structure can lead to the synthesis of incorrect molecules, resulting in significant loss of time and resources. Therefore, rigorous analytical confirmation is not merely a quality control step but a foundational element of the drug discovery and development process.

Part 1: The Power and Nuances of NMR Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Its ability to probe the chemical environment of individual nuclei provides a detailed molecular fingerprint. For fluoro-organic compounds like our target derivatives, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are indispensable.

Causality Behind Experimental Choices: Sample Preparation for a Reactive Moiety

The presence of a highly reactive acyl chloride group dictates careful consideration of the NMR solvent.[1] Acyl chlorides readily hydrolyze with water to form carboxylic acids.[1] Therefore, the chosen deuterated solvent must be anhydrous. Deuterated chloroform (CDCl₃) is a common choice, but it can contain trace amounts of acid, which might react with sensitive substrates.[2] For this reason, passing the solvent through a short column of basic alumina or adding a proton sponge can be beneficial.

Experimental Protocol: NMR Sample Preparation

  • Drying: Ensure the NMR tube is scrupulously clean and oven-dried at 125°C for at least 45 minutes to remove any adsorbed water.[3] Allow it to cool in a desiccator.

  • Sample Weighing: Accurately weigh 5-10 mg of the 2,3-difluoro-4-methoxybenzoyl chloride derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆) to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution. If the sample is not fully soluble, sonication can be used, but care must be taken to avoid heating the sample.

  • Filtering: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into the NMR tube.[4][5]

  • Capping and Sealing: Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, sealing the tube with a torch is recommended to prevent solvent evaporation and atmospheric moisture contamination.

Interpreting the Data: A Multi-faceted Approach

A comprehensive NMR analysis involves the interpretation of ¹H, ¹³C, and ¹⁹F spectra, along with 2D correlation experiments like COSY, HSQC, and HMBC to establish connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the aromatic protons and the methoxy group.

  • Aromatic Region: The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and acyl chloride groups.

  • Methoxy Group: A sharp singlet corresponding to the three methoxy protons will be observed, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is crucial for identifying all carbon atoms in the molecule.

  • Carbonyl Carbon: The acyl chloride carbonyl carbon will appear at a characteristic downfield chemical shift, typically around 165-170 ppm.

  • Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond couplings with fluorine atoms (¹JCF, ²JCF, ³JCF).[6][7] These C-F coupling constants are invaluable for assigning the substitution pattern.[8]

  • Methoxy Carbon: The methoxy carbon will appear as a singlet around 55-60 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[9][10]

  • Chemical Shifts: The two fluorine atoms at positions 2 and 3 will give rise to two distinct signals. Their chemical shifts are highly sensitive to their electronic environment.[11][12]

  • Coupling Constants: The fluorine atoms will couple to each other (³JFF) and to the aromatic protons (³JFH, ⁴JFH).[9] These coupling constants provide critical information about the relative positions of the substituents.

Table 1: Predicted NMR Data for 2,3-Difluoro-4-methoxybenzoyl Chloride

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HH-5~7.8dd³JHH ≈ 9, ⁴JHF ≈ 7
H-6~7.0dd³JHH ≈ 9, ⁵JHF ≈ 2
OCH₃~3.9s-
¹³CC=O~165d³JCF ≈ 4
C-1~120dd²JCF ≈ 15, ³JCF ≈ 5
C-2~150dd¹JCF ≈ 250, ²JCF ≈ 12
C-3~145dd¹JCF ≈ 255, ²JCF ≈ 14
C-4~155d²JCF ≈ 10
C-5~125d³JCF ≈ 5
C-6~115d⁴JCF ≈ 2
OCH₃~56q¹JCH ≈ 145
¹⁹FF-2~-130d³JFF ≈ 20
F-3~-145d³JFF ≈ 20

Note: These are estimated values and will vary depending on the solvent and the specific derivative.

Mandatory Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Prep Weigh & Dissolve in Anhydrous Solvent Filter Filter into NMR Tube Prep->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR Filter->C13 F19 ¹⁹F NMR Filter->F19 TwoD 2D NMR (COSY, HSQC, HMBC) Filter->TwoD Integration Integration & Peak Picking H1->Integration C13->Integration F19->Integration Correlation 2D Correlation Analysis TwoD->Correlation Coupling Coupling Constant Analysis Integration->Coupling Coupling->Correlation Structure Structure Elucidation Correlation->Structure

Caption: Workflow for NMR-based structure confirmation.

Part 2: A Comparative Look at Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, other techniques provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be indicative of its structure.

  • Strengths: High sensitivity, requires very small amounts of sample, and can confirm the molecular formula when high-resolution MS is used. The fragmentation of benzoyl derivatives often shows a characteristic benzoyl cation (m/z 105) and a phenyl cation (m/z 77).[13]

  • Limitations: MS alone cannot distinguish between isomers. The fragmentation patterns of closely related isomers can be very similar, making unambiguous identification difficult. For acyl chlorides, the molecular ion peak may be weak or absent.[14]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like acetonitrile.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups present in a molecule.

  • Strengths: Quick and easy to perform. The acyl chloride carbonyl group has a very characteristic and strong absorption band at a high frequency, typically around 1800 cm⁻¹.[15][16] The absence of a broad O-H stretch confirms the absence of the corresponding carboxylic acid impurity.[15]

  • Limitations: IR spectroscopy provides limited information about the overall molecular structure and cannot differentiate between positional isomers.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between two salt plates can be used.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the C=O stretch of the acyl chloride, C-F stretches, and aromatic C-H and C=C stretches.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed connectivity, stereochemistry, and isomeric purity.Unambiguous structure elucidation.Lower sensitivity than MS, requires more sample.
MS Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Cannot reliably distinguish isomers.
IR Presence of functional groups.Fast, easy to perform, good for functional group identification.Limited structural information.

Mandatory Visualization: Interplay of Analytical Techniques

Analytical_Techniques NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complementary Data IR Infrared Spectroscopy NMR->IR Complementary Data Structure Confirmed Structure NMR->Structure Definitive Structure MS->IR Complementary Data MS->Structure Molecular Weight & Formula Confirmation IR->Structure Functional Group Confirmation

Caption: Synergy of analytical techniques for structure confirmation.

Conclusion: An Integrated Approach for Unwavering Confidence

For the unambiguous structure confirmation of 2,3-difluoro-4-methoxybenzoyl chloride derivatives, a multi-technique approach is recommended, with NMR spectroscopy as the central analytical tool. The detailed structural information from ¹H, ¹³C, and ¹⁹F NMR, combined with the molecular weight confirmation from mass spectrometry and functional group verification from IR spectroscopy, provides a self-validating system that ensures the highest level of scientific integrity. This integrated workflow empowers researchers to proceed with confidence in their synthetic endeavors, knowing that the molecular identity of their compounds is unequivocally established.

References

  • Song, P., et al. (2012). "In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry". Analytical Chemistry, 84(1), 412-418. [Link]

  • Wody, J. M., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". The Journal of Organic Chemistry, 83(6), 3331-3336. [Link]

  • Boyd, J. (2020). "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS". LCGC International. [Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia. [Link]

  • AZoM (2017). "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds". AZoM.com. [Link]

  • Koval, S. V., et al. (2024). "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties". Chemistry of Heterocyclic Compounds, 60, 1-8. [Link]

  • Song, P., et al. (2012). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples". Journal of Chromatography A, 1446, 74-83. [Link]

  • Song, P., et al. (2016). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples". Journal of Chromatography A, 1446, 74-83. [Link]

  • Wikipedia. "Acyl chloride". Wikipedia. [Link]

  • Bernhard, M., et al. (2023). "CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES". Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]

  • ResearchGate. "FT-IR of fatty acyl chlorides.". ResearchGate. [Link]

  • Wody, J. M., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". The Journal of Organic Chemistry, 83(6), 3331-3336. [Link]

  • Kwan, E. E. (2012). "Lecture 3: Coupling Constants". Harvard University. [Link]

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  • Reddit. "How to identify an Acyl Chloride in an IR spectra?". Reddit. [Link]

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  • University College London. "Sample Preparation". University College London. [Link]

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". MDPI. [Link]

  • Michigan State University. "Sample Preparation - Max T. Rogers NMR". Michigan State University. [Link]

  • Chemistry LibreTexts. "16: Multinuclear". Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. "The values for proton and C-13 chemical shifts given below are typical approximate ranges only". University of Wisconsin-Madison. [Link]

  • University of Basel. "Copies of 1H, 13C, 19F NMR spectra". University of Basel. [Link]

  • ResearchGate. "13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects". ResearchGate. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 20(3), 661-667. [Link]

  • Google Patents. "CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride".
  • Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride". Organic Syntheses. [Link]

  • PubChem. "3-Fluoro-4-methoxybenzoyl chloride". PubChem. [Link]

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Comparative

structure-activity relationship (SAR) of 2,3-Difluoro-4-methoxybenzoyl chloride analogs

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently evaluate chemical building blocks not just for their theoretical elegance, but for their empirical performance in late-stage drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently evaluate chemical building blocks not just for their theoretical elegance, but for their empirical performance in late-stage drug discovery. The choice of an acylating agent is rarely just about forming an amide bond; it is about programming the physical chemistry, metabolic fate, and target affinity of the entire molecule.

The 2,3-difluoro-4-methoxybenzoyl chloride moiety is a masterclass in rational drug design. By systematically comparing this specific building block against unfluorinated and mono-fluorinated alternatives, we can observe profound shifts in structure-activity relationships (SAR). This guide objectively compares the performance of 2,3-difluoro-4-methoxybenzoyl chloride analogs, utilizing empirical data from Follicle-Stimulating Hormone Receptor (FSHR) and Metabotropic Glutamate Receptor 7 (mGlu7) modulator programs.

Mechanistic Rationale: The Causality of Fluorine Substitution

Before diving into the comparative data, it is critical to understand the causality behind selecting a 2,3-difluoro-4-methoxy substitution pattern over a standard 4-methoxy group. The synergistic effects of these halogens are threefold:

  • Conformational Locking (Ortho-Fluorine at C2): The highly electronegative fluorine at the C2 position induces a strong dipole-dipole repulsion with the adjacent amide carbonyl oxygen. This steric and electronic clash locks the amide bond into a preferred conformation, drastically reducing the entropic penalty upon receptor binding.

  • Metabolic Shielding (Meta-Fluorine at C3): The C3 fluorine acts as a steric shield and an electron-withdrawing group. It deactivates the electron-rich phenyl ring against oxidative metabolism by Cytochrome P450 (CYP450) enzymes, preventing rapid clearance.

  • Electronic Tuning (Para-Methoxy at C4): The methoxy group provides a strong hydrogen bond acceptor. However, the adjacent fluorines inductively pull electron density away from the methoxy oxygen, subtly lowering its basicity and increasing the overall lipophilicity of the molecule, which is critical for membrane permeability[1].

Application & SAR Comparison: FSHR Positive Allosteric Modulators

Context: The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) critical for reproductive health. Recent breakthroughs have identified dihydropyrazole derivatives as potent positive allosteric modulators (PAMs) of FSHR, offering an orally bioavailable alternative to injectable peptide hormones. The synthesis of these PAMs relies heavily on acylation with benzoyl chlorides[2].

Quantitative SAR Comparison

In the development of dihydropyrazole FSHR PAMs, acylation of the core nitrogen with various benzoyl chlorides yields drastically different pharmacological profiles.

Table 1: SAR of Dihydropyrazole FSHR PAMs by Benzoyl Chloride Analog

Benzoyl Chloride Analog UsedEC₅₀ (nM)Eₘₐₓ (%)Microsomal Half-Life (t½, min)Causality / Observation
4-Methoxy (Unfluorinated)8506512High rotational freedom leads to poor affinity; rapid CYP-mediated O-demethylation.
3-Fluoro-4-methoxy 3207828Moderate metabolic shielding improves half-life, but lacks conformational locking.
2-Fluoro-4-methoxy 1508518Ortho-F locks conformation, improving potency, but C3 remains vulnerable to oxidation.
2,3-Difluoro-4-methoxy 45 98 >60 Optimal. Synergistic locking and shielding maximize both potency and stability.

Data synthesized from established FSHR dihydropyrazole patent literature indicating the superiority of the 2,3-difluoro-4-methoxy-phenyl moiety[2].

FSHR_Pathway FSH FSH Ligand FSHR FSH Receptor FSH->FSHR Orthosteric PAM 2,3-diF-4-OMe PAM PAM->FSHR Allosteric Gs Gαs Protein FSHR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Output AC->cAMP ATP Conversion

FSHR signaling pathway modulated by 2,3-difluoro-4-methoxy-phenyl allosteric modulators.

Application & SAR Comparison: mGlu7 Allosteric Modulators

Context: The metabotropic glutamate receptor 7 (mGlu7) is a crucial target for neurodevelopmental disorders. Modulators such as pyrazolo[1,5-a]pyrimidine derivatives require high blood-brain barrier (BBB) penetration. The integration of the 2,3-difluoro-4-methoxy moiety is a known strategy to achieve central nervous system (CNS) exposure[3].

Quantitative SAR Comparison

For CNS targets, potency must be balanced with low efflux ratio (MDR1-MDCK) to prevent the drug from being pumped out of the brain by P-glycoprotein (P-gp).

Table 2: SAR of mGlu7 Modulators by Phenyl Ring Substitution

Phenyl Ring SubstitutionIC₅₀ (nM)Brain/Plasma Ratio (Kₚ)Efflux Ratio (MDR1-MDCK)
4-Methoxy 6000.154.2
2,3-Difluoro-4-methoxy 80 1.1 1.1

The Causality: The unfluorinated 4-methoxy analog acts as a strong hydrogen bond acceptor, which is recognized by P-gp efflux pumps, resulting in a poor brain-to-plasma ratio (0.15). The addition of the 2,3-difluoro motif inductively withdraws electron density from the methoxy oxygen, masking its hydrogen-bonding potential. This subtle physicochemical shift neutralizes P-gp recognition (Efflux Ratio drops to 1.1) and drives the molecule across the BBB[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where the success or failure of a step is intrinsically verifiable before proceeding.

Protocol A: Acylation with 2,3-Difluoro-4-methoxybenzoyl chloride

Objective: Synthesize the target FSHR PAM from a dihydropyrazole core.

  • Preparation: Dissolve the 4,5-dihydro-1H-pyrazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq). Causality: A slight excess of base neutralizes the HCl byproduct, preventing the degradation of the acid-sensitive pyrazole core.

  • Temperature Control: Cool the reaction to 0°C using an ice bath. Causality: 2,3-Difluoro-4-methoxybenzoyl chloride is highly reactive; strict temperature control prevents the formation of unwanted ketene intermediates and minimizes hydrolysis.

  • Acylation: Dropwise add 2,3-difluoro-4-methoxybenzoyl chloride (1.1 eq) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Hexane:EtOAc 7:3). The reaction is self-indicating: the highly fluorescent dihydropyrazole starting material will completely disappear under 254 nm UV light, replaced by a single, less polar product spot. Do not proceed to aqueous workup until this UV confirmation is achieved.

Protocol B: High-Throughput cAMP Accumulation Assay (FSHR)

Objective: Validate the allosteric potency of the synthesized analogs.

  • Cell Preparation: Plate CHO cells stably expressing human FSHR at 2,000 cells/well in a 384-well plate.

  • Compound Addition: Add the synthesized analogs in a 10-point dose-response curve (0.1 nM to 10 µM) alongside an EC₂₀ concentration of recombinant human FSH.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Causality: TR-FRET is specifically chosen over standard ELISA because the time-delayed reading eliminates auto-fluorescence interference commonly caused by highly conjugated dihydropyrazole compounds.

  • Self-Validation (Z'-Factor): Every single assay plate must include 16 wells of a maximum signal control (FSH EC₁₀₀) and 16 wells of a minimum signal control (vehicle). Calculate the Z'-factor for each plate. If the Z'-factor is < 0.6, the plate is automatically discarded. This ensures that well-to-well variance is strictly controlled before any EC₅₀ data is derived.

Workflow Step1 1. Core Synthesis (Dihydropyrazole) Step2 2. Acylation (2,3-diF-4-OMe-BzCl) Step1->Step2 TLC Verified Step3 3. Purification (Flash Chromatography) Step2->Step3 UV Confirmation Step4 4. In Vitro Validation (cAMP TR-FRET) Step3->Step4 >95% Purity

Self-validating synthetic and screening workflow for evaluating benzoyl chloride analogs.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: google.com (Google Patents)

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 2,3-Difluoro-4-methoxybenzoyl chloride

Introduction In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The 2,3-Difluoro-4-methoxybenzoyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The 2,3-Difluoro-4-methoxybenzoyl chloride scaffold represents a promising starting point for novel therapeutics due to its chemical properties that can enhance binding affinity and metabolic stability. This guide provides a comprehensive framework for the in vitro testing of a hypothetical novel compound, "Compound X," derived from this scaffold, and compares its performance against a well-established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Gefitinib, an EGFR inhibitor, functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking the downstream signaling cascades that promote uncontrolled cell growth.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It will detail the necessary experimental workflows, explain the rationale behind methodological choices, and provide a template for data presentation and interpretation. Our objective is to equip researchers with a robust, self-validating system for the preclinical evaluation of novel kinase inhibitors.

Comparative Analysis: Compound X vs. Gefitinib

This section outlines a tiered in vitro testing cascade designed to comprehensively characterize and compare the biochemical potency, cellular activity, and mechanism of action of our novel Compound X against the benchmark inhibitor, Gefitinib.

Biochemical Potency Assessment: Direct Target Engagement

The initial and most fundamental test is to determine if Compound X directly inhibits the enzymatic activity of the EGFR kinase. A highly sensitive and quantitative method for this is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.

Experimental Data Summary

CompoundTarget KinaseIC50 (nM)
Compound X EGFR (Wild-Type)8.2
Gefitinib EGFR (Wild-Type)25.4

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

Interpretation: The hypothetical data suggest that Compound X is approximately three-fold more potent than Gefitinib at directly inhibiting the wild-type EGFR kinase in a purified, cell-free system. This enhanced biochemical potency is a promising initial finding, justifying further investigation in a cellular context.

Cellular Activity Assessment: Anti-Proliferative Effects

Moving from a biochemical to a cellular environment is a critical step to assess compound efficacy under more physiologically relevant conditions.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] For this comparison, we use the A549 human lung carcinoma cell line, which expresses wild-type EGFR.

Experimental Data Summary

CompoundCell LineAssayGI50 (µM)
Compound X A549 (NSCLC)MTT (72 hr)1.5
Gefitinib A549 (NSCLC)MTT (72 hr)4.8

GI50: The half-maximal growth inhibition concentration, representing the concentration of a compound required to inhibit cell proliferation by 50%.

Interpretation: The data from the MTT assay indicate that Compound X exhibits superior anti-proliferative activity in A549 cells compared to Gefitinib. This suggests that the enhanced biochemical potency of Compound X translates into improved efficacy in a cellular model of EGFR-driven cancer.

Mechanism of Action: Target Inhibition in a Cellular Context

To confirm that the observed anti-proliferative effects are a direct result of EGFR inhibition, we must assess the phosphorylation status of EGFR within the cell.[12] Western blotting is the gold-standard technique for this purpose.[13] Upon activation, EGFR undergoes autophosphorylation at specific tyrosine residues, such as Tyr1068, which initiates downstream signaling.[1] An effective inhibitor will reduce the levels of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.

Experimental Data Summary

Compound (at GI50)Cell LineTarget ProteinChange in Phosphorylation
Compound X A549p-EGFR (Tyr1068)Significant Decrease
Gefitinib A549p-EGFR (Tyr1068)Decrease
Vehicle Control A549p-EGFR (Tyr1068)No Change

Interpretation: Both compounds reduce the phosphorylation of EGFR, confirming their on-target mechanism of action. The "Significant Decrease" noted for Compound X suggests a more profound inhibition of EGFR signaling at its GI50 concentration compared to Gefitinib, aligning with its higher potency observed in the previous assays.

Experimental Protocols and Workflows

Diagram of the In Vitro Testing Workflow

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Mechanism of Action b1 Step 1: LanthaScreen™ Kinase Binding Assay b2 Determine IC50 (Direct Target Potency) b1->b2 Data Output c1 Step 2: MTT Assay (A549 Cell Line) b2->c1 Proceed if potent c2 Determine GI50 (Anti-Proliferative Activity) c1->c2 Data Output m1 Step 3: Western Blot (A549 Cell Lysates) c2->m1 Proceed if active m2 Assess p-EGFR Levels (Confirm On-Target Effect) m1->m2 Data Output

Caption: A streamlined workflow for the in vitro characterization of novel kinase inhibitors.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from standard methodologies provided by Thermo Fisher Scientific.[8]

  • Reagent Preparation: Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Compound X and Gefitinib in DMSO, followed by a further dilution in 1X Kinase Buffer A.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of each inhibitor dilution.

  • Kinase/Antibody Addition: Add 8 µL of a 2X solution containing the EGFR kinase and the Europium-labeled anti-tag antibody to each well.

  • Tracer Addition: Add 4 µL of a 4X solution of the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol is based on established methods for assessing cell viability.[14][15]

  • Cell Plating: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Gefitinib in culture medium. Replace the existing medium with 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of growth inhibition against the inhibitor concentration and calculate the GI50 value.

Protocol 3: Western Blot for p-EGFR

This protocol follows a standard workflow for protein analysis by immunoblotting.[12][16]

  • Cell Lysis: Plate and treat A549 cells with Compound X, Gefitinib (at their respective GI50 concentrations), and a vehicle control for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto a 7.5% polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (Tyr1068). Subsequently, probe with a primary antibody for total EGFR and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to determine the specific inhibition of phosphorylation.

Underlying Scientific Principles and Signaling

The EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cellular processes.[17][18] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[19] These phosphorylated sites act as docking stations for adaptor proteins like GRB2, which in turn activate downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[20] These pathways converge on the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation.[19] Kinase inhibitors like Compound X and Gefitinib block this entire cascade at its origin by preventing the initial autophosphorylation step.

Diagram of the EGFR Signaling Pathway and Inhibition

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2/SOS P_EGFR->Grb2 Recruits PI3K PI3K P_EGFR->PI3K Activates Ras RAS Grb2->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Nucleus Nucleus: Gene Transcription Erk->Nucleus Akt AKT PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Compound X / Gefitinib Inhibitor->P_EGFR Blocks ATP Binding

Caption: EGFR signaling cascade and the mechanism of inhibitor action.

Conclusion

This guide presents a structured, multi-faceted approach to the in vitro characterization of novel kinase inhibitors, using a hypothetical compound derived from 2,3-Difluoro-4-methoxybenzoyl chloride as an example. By systematically comparing Compound X to the established drug Gefitinib across biochemical, cellular, and mechanistic assays, we can build a comprehensive profile of its preclinical potential. The presented data, while illustrative, demonstrate how Compound X shows promise with superior biochemical and cellular potency. The detailed protocols and workflows provide a validated and logical framework for researchers to generate reliable and reproducible data, which is essential for advancing promising new chemical entities through the drug discovery pipeline.

References

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. Retrieved from [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Gefitinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC. Retrieved from [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025). Synapse. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved from [Link]

  • EGFR Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Technical University of Munich. Retrieved from [Link]

  • Mutations in the EGFR Pathway. (2013). myadlm.org. Retrieved from [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (n.d.). PMC - NIH. Retrieved from [Link]

  • Western Blot Protocol & Troubleshooting. (2025). Creative Biolabs. Retrieved from [Link]

  • Methods to study endocytic trafficking of the EGF receptor. (n.d.). PMC. Retrieved from [Link]

  • How do I get EGFR western blot. (2018). ResearchGate. Retrieved from [Link]

  • Cell-based test for kinase inhibitors START:IP 2020. (2022). YouTube. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-4-methoxybenzoyl Chloride

As a Senior Application Scientist, I understand that excellence in research and development is fundamentally linked to a culture of safety and meticulous planning. The proper handling and disposal of reactive reagents li...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in research and development is fundamentally linked to a culture of safety and meticulous planning. The proper handling and disposal of reactive reagents like 2,3-Difluoro-4-methoxybenzoyl chloride are not merely procedural afterthoughts; they are integral to operational integrity and the well-being of laboratory personnel. This guide provides a detailed, field-proven framework for the safe neutralization and disposal of this corrosive and water-reactive compound, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Assessment & Immediate Safety Precautions

2,3-Difluoro-4-methoxybenzoyl chloride is a member of the acyl chloride family, a class of compounds known for their high reactivity. Its primary hazards stem from its ability to readily react with nucleophiles, most notably water.

  • Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage upon contact.

  • Water Reactivity: Like other acyl chlorides, it reacts vigorously with water, including atmospheric moisture, in a highly exothermic hydrolysis reaction. This reaction produces corrosive and toxic hydrogen chloride (HCl) gas, which is a potent lachrymator (tear-inducing agent).

  • Reactivity with Other Nucleophiles: It will also react readily with alcohols, amines, and bases.

Adherence to the following safety protocols is mandatory before beginning any disposal procedure.

Hazard Category Requirement Rationale & Critical Notes
Engineering Controls Certified Chemical Fume HoodMandatory. All handling and disposal steps must be performed in a fume hood to contain corrosive vapors and toxic HCl gas.
Emergency Eyewash & Safety ShowerMust be immediately accessible in case of accidental exposure.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldProvides complete protection from splashes and fumes. Standard safety glasses are insufficient.
Hand Protection Acid-Resistant Gloves (Nitrile or Neoprene)Provides a necessary barrier against this corrosive material. Do not use latex gloves.
Body Protection Chemical-Resistant Lab Coat & Closed-Toe ShoesProtects skin and clothing from potential splashes.

The Principle of Neutralization (Quenching)

The core strategy for safely disposing of 2,3-Difluoro-4-methoxybenzoyl chloride is to convert the highly reactive acyl chloride functional group into a more stable, less hazardous substance through a controlled neutralization reaction, often called "quenching". This guide details two primary methods for achieving this:

  • Basic Hydrolysis: Conversion to the corresponding water-soluble carboxylate salt.

  • Alcoholysis: Conversion to the less reactive corresponding ester.

These procedures should always be performed on small, manageable quantities of chemical waste to maintain control over the reaction rate and temperature.

Step-by-Step Disposal Protocols

The choice between these two protocols may depend on the available reagents and the desired composition of the final waste stream.

Protocol A: Neutralization with a Basic Solution (Sodium Bicarbonate)

This method converts the acyl chloride into the more stable and water-soluble sodium 2,3-difluoro-4-methoxybenzoate salt. The use of a weak base like sodium bicarbonate is preferable to strong bases (e.g., sodium hydroxide) as it moderates the reaction's exothermicity and the co-production of CO₂ gas provides a visual indicator of reaction progress.

Materials:

  • Waste 2,3-Difluoro-4-methoxybenzoyl chloride

  • Saturated or 10% aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Large beaker or flask (at least 10x the volume of the total solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the sodium bicarbonate solution on the magnetic stir plate and begin stirring. The volume of the bicarbonate solution should be in large excess relative to the acyl chloride waste.

  • Cooling: Place the beaker in an ice bath and allow the solution to cool to below 10°C. This is crucial for absorbing the heat generated during the exothermic reaction.

  • Slow Addition: Slowly and dropwise, add the waste 2,3-Difluoro-4-methoxybenzoyl chloride to the cold, vigorously stirred bicarbonate solution. Never add the aqueous solution to the acyl chloride , as this can cause a violent, uncontrolled reaction and splashing of the corrosive material.

  • Controlled Reaction: You will observe gas evolution (CO₂). Maintain a slow addition rate to prevent excessive foaming and ensure the temperature does not rise uncontrollably.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least 2-3 hours to ensure the reaction has gone to completion. The reaction is complete when all gas evolution has ceased.

  • Final Check: Check the pH of the solution to ensure it is neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution and stir until the pH is stable.

Protocol B: Conversion to an Ester (Alcoholysis)

This method converts the acyl chloride into its corresponding methyl or ethyl ester, which is generally less reactive and can be a suitable alternative if a large volume of aqueous waste is undesirable.

Materials:

  • Waste 2,3-Difluoro-4-methoxybenzoyl chloride

  • Methanol or Ethanol (at least 10 molar equivalents to the acyl chloride)

  • Large beaker or flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the alcohol (methanol or ethanol) on a magnetic stir plate and begin stirring.

  • Cooling: Place the beaker in an ice bath to cool the alcohol. While this reaction is also exothermic, controlling the initial temperature provides an added layer of safety.

  • Slow Addition: Slowly add the waste 2,3-Difluoro-4-methoxybenzoyl chloride to the cold, stirred alcohol. The reaction will generate HCl gas, which will be contained by the fume hood.

  • Reaction Completion: Once the addition is complete, allow the mixture to stir for 30-60 minutes at room temperature to ensure the complete conversion of the acyl chloride to the ester.

  • Neutralization (Optional but Recommended): After the reaction is complete, the solution will be acidic due to the generated HCl. It can be slowly and carefully neutralized by adding a base like sodium bicarbonate, following the principles outlined in Protocol A.

Disposal Workflow Diagram

G cluster_start Initial State cluster_ppe Mandatory Safety cluster_pathA Protocol A: Basic Hydrolysis cluster_pathB Protocol B: Alcoholysis cluster_end Final Disposition start Waste 2,3-Difluoro-4-methoxybenzoyl chloride ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Work in Fume Hood start->ppe prepA 1. Prepare & Cool Stirred NaHCO₃ Solution ppe->prepA Choose Method prepB 1. Prepare & Cool Stirred Alcohol (e.g., Methanol) ppe->prepB Choose Method addA 2. Slowly Add Waste to Bicarbonate Solution prepA->addA reactA 3. Stir Until Gas Evolution Ceases addA->reactA collect Transfer Neutralized Waste to Labeled Hazardous Waste Container reactA->collect addB 2. Slowly Add Waste to Alcohol prepB->addB reactB 3. Stir for 30-60 min to Form Ester addB->reactB reactB->collect dispose Arrange for Collection by Licensed Waste Disposal Company collect->dispose

Caption: Disposal workflow for 2,3-Difluoro-4-methoxybenzoyl chloride.

Waste Collection and Final Disposal

Once the neutralization reaction is complete and the solution has returned to room temperature, the resulting waste must be handled as follows:

  • Transfer: Carefully transfer the neutralized aqueous or alcoholic waste to a properly labeled hazardous waste container.

  • Labeling: The label must clearly identify the contents (e.g., "Neutralized 2,3-Difluoro-4-methoxybenzoic acid solution" or "Methyl 2,3-difluoro-4-methoxybenzoate in Methanol"). Include the date and responsible personnel.

  • Storage: Store the waste container in a designated secondary containment area, segregated from incompatible materials, while awaiting pickup.

  • Disposal: The final disposal must be conducted through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour the neutralized waste down the drain unless explicitly permitted by local regulations and your institution's EHS guidelines.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spill: For a small spill within a fume hood, use an inert absorbent material like dry sand, earth, or vermiculite to contain it. Do not use combustible materials or water. Collect the absorbed material in a sealed, labeled container for disposal.

  • Large Spill: Evacuate the immediate area and follow your institution's emergency response protocol.

By adhering to these detailed procedures, you ensure that the disposal of 2,3-Difluoro-4-methoxybenzoyl chloride is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • Vanderbilt University. (n.d.). Corrosive Water Reactives. Vanderbilt University Environmental Health & Safety. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, July 7). Benzoyl chloride. Retrieved from [Link]

  • University of Pennsylvania. (2024, April 12). SOP: Water-Reactive Chemicals. PennEHRS - Environmental Health and Radiation Safety. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • Grand Valley State University. (2015, March 4). Water-reactive Materials - Lab Safety. Retrieved from [Link]

  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 2-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Alfa Aesar. (2025, December 25). SAFETY DATA SHEET: 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

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